molecular formula C14H17NO4 B1348994 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 510739-83-0

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1348994
CAS No.: 510739-83-0
M. Wt: 263.29 g/mol
InChI Key: ZMEVUKYYWCUUJF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid (CAS 510739-83-0) is a high-purity chemical compound supplied for laboratory research use. This molecule, with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol, is a derivative of piperidine-4-carboxylic acid . The structure incorporates both a carboxylic acid functional group and a 4-methoxybenzoyl moiety, making it a valuable building block in medicinal chemistry and drug discovery research . The carboxylic acid group is highly versatile and can undergo various characteristic reactions, such as formation of esters and amides, or be reduced to an alcohol, facilitating the synthesis of diverse compound libraries . As a bifunctional scaffold, it is useful for exploring structure-activity relationships and is employed in the design and synthesis of potential pharmacologically active molecules. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVUKYYWCUUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353323
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510739-83-0
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Introduction and Significance

This compound is a chemical compound featuring a piperidine-4-carboxylic acid core, also known as isonipecotic acid, where the piperidine nitrogen is acylated with a 4-methoxybenzoyl (anisoyl) group.[1][2] The piperidine scaffold is a foundational structural motif in medicinal chemistry, appearing in a wide array of pharmaceutical agents across neurology, oncology, and infectious diseases.[3][4] The strategic N-substitution on the piperidine ring is a key method for modulating the pharmacological and pharmacokinetic properties of these molecules.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed, field-proven pathway for the synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient approach to synthesizing this compound is through the formation of the amide bond connecting the two primary fragments of the molecule. A retrosynthetic disconnection of this C-N bond reveals the two key starting materials:

  • Piperidine-4-carboxylic acid (Isonipecotic Acid): A cyclic amino acid that serves as the nucleophilic component.[2]

  • 4-Methoxybenzoyl chloride (Anisoyl chloride): An acyl chloride that acts as the electrophilic acylating agent.[5]

The forward reaction is a classic nucleophilic acyl substitution. The secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of anisoyl chloride. This transformation is most effectively achieved using the Schotten-Baumann reaction , a robust and widely used method for the acylation of amines and alcohols.[6][7][8]

Core Principles of the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[8][9] The reaction conditions typically involve a two-phase solvent system, consisting of water and an immiscible organic solvent.[8]

Key Roles of Reagents:

  • The Amine (Nucleophile): Piperidine-4-carboxylic acid provides the secondary amine that attacks the acyl chloride.

  • The Acyl Chloride (Electrophile): Anisoyl chloride provides the electrophilic carbonyl group that is attacked by the amine.

  • The Base: An aqueous base, such as sodium hydroxide (NaOH), is crucial. It serves two primary functions:

    • Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the starting amine.[8][9]

    • Equilibrium Shift: By consuming the acid byproduct, the base drives the reaction equilibrium toward the formation of the amide product.[9]

The biphasic nature of the reaction is highly advantageous. The starting materials and the final product typically reside in the organic phase, while the base and the neutralized byproduct (NaCl) remain in the aqueous phase, which greatly simplifies the subsequent workup and purification process.[8]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Quantitative Data and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Role
Piperidine-4-carboxylic acid129.161.0Nucleophile
4-Methoxybenzoyl chloride170.591.1Acylating Agent
Sodium Hydroxide (NaOH)40.002.5Base
Dichloromethane (DCM)84.93-Organic Solvent
Water (H₂O)18.02-Aqueous Solvent
Hydrochloric Acid (HCl), conc.36.46-Acid for Workup
Step-by-Step Methodology
  • Preparation of Nucleophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained. The base deprotonates both the carboxylic acid and the ammonium group, enhancing the nucleophilicity of the piperidine nitrogen.

  • Addition of Acylating Agent: In a separate beaker, dissolve 4-methoxybenzoyl chloride (1.1 eq.) in dichloromethane. Add this organic solution to the vigorously stirring aqueous solution from Step 1.

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.

    • Wash the remaining aqueous layer with a fresh portion of dichloromethane to remove any unreacted anisoyl chloride and then discard the organic layer.

    • Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise.[3][10]

    • A white precipitate of the desired product, this compound, will form as the carboxylate salt is protonated.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salt impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Pathway Start1 Piperidine-4-carboxylic Acid (in aq. NaOH) Reaction Schotten-Baumann Reaction (Vigorous Stirring, RT, 2-4h) Start1->Reaction Combine Start2 4-Methoxybenzoyl Chloride (in DCM) Start2->Reaction Combine Workup1 Phase Separation (Discard Organic Layer) Reaction->Workup1 Proceed to Workup Workup2 Acidification (aq. HCl to pH 2-3) Workup1->Workup2 Aqueous Layer Precipitation Precipitation of Product Workup2->Precipitation Isolation Filtration & Washing Precipitation->Isolation FinalProduct 1-(4-Methoxybenzoyl) piperidine-4-carboxylic acid Isolation->FinalProduct Pure Solid

Caption: Workflow for the synthesis of the target compound.

Scientific Rationale and Protocol Validation

  • Causality of Experimental Choices: The selection of the Schotten-Baumann reaction is deliberate; it is a highly reliable and efficient method for N-acylation that proceeds under mild conditions with high yields.[6][11] The use of a biphasic system is a classic technique that leverages solubility differences to simplify purification, avoiding complex chromatographic methods for the primary isolation step.[8] The critical acidification step in the workup is fundamental to the protocol's success; the product is soluble in its deprotonated (carboxylate) form in the basic aqueous solution, and protonation is required to render it insoluble for collection.[3]

  • Self-Validating System: This protocol incorporates a self-validating checkpoint. The formation of a significant precipitate upon acidification provides a strong visual confirmation that the reaction has proceeded successfully. The identity and purity of the final product can be definitively confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the characteristic signals for the piperidine, benzoyl, and methoxy protons and carbons.

    • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide and carboxylic acid functional groups.

This in-depth guide provides a robust, reproducible, and scientifically grounded pathway for the synthesis of this compound, equipping researchers with the necessary knowledge to produce this valuable compound for further investigation.

References

An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid (CAS No: 510739-83-0), a key chemical intermediate in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are fundamental to the synthesis of a wide array of pharmacologically active molecules. This document details the physicochemical properties, a robust and logical synthetic pathway with a detailed experimental protocol, and explores the compound's utility as a versatile building block in the development of novel therapeutics. The insights provided are tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), featuring an N-acylation with a 4-methoxybenzoyl (anisoyl) group. This structural combination is significant: the piperidine ring offers a conformationally constrained scaffold, the carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, and the 4-methoxybenzoyl moiety can influence pharmacokinetic properties and target binding.

While extensive experimental data for this specific intermediate is not widely published, its core properties can be reliably established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 510739-83-0[1]
IUPAC Name This compound-
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O-
Physical Form Solid (predicted)-
Purity Specification ≥95% (typical for commercial grade)[2]

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Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established transformation, a variant of the Schotten-Baumann reaction, provides a high-yielding and scalable route to the target compound.

Causality of Experimental Design

The chosen synthetic strategy is predicated on the nucleophilic nature of the secondary amine on the piperidine ring and the electrophilic nature of the acyl chloride.

  • Starting Materials: Piperidine-4-carboxylic acid (isonipecotic acid) is a readily available and cost-effective starting material.[3] 4-Methoxybenzoyl chloride (anisoyl chloride) is the corresponding acylating agent.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is critical. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine's nitrogen atom, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to drive the reaction to completion.

  • Solvent Choice: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the starting materials without participating in the reaction. THF is particularly suitable for reactions involving acid chlorides.

  • Reaction Conditions: The reaction is typically performed at a reduced temperature (0 °C) during the addition of the acyl chloride. This is a crucial control measure to manage the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity. Allowing the reaction to proceed to room temperature ensures completion.

Proposed Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 Piperidine-4-carboxylic acid (Isonipecotic Acid) Reaction Step 1: N-Acylation - Dissolve SM1 & Base in Solvent - Cool to 0 °C - Add SM2 dropwise - Stir at RT (Room Temp) SM2 4-Methoxybenzoyl chloride (Anisoyl Chloride) Base Triethylamine (Base) Solvent THF (Solvent) Workup Step 2: Acidification & Extraction - Acidify with 1M HCl - Extract with organic solvent (e.g., DCM) - Dry and concentrate Reaction->Workup Purify Step 3: Purification - Column Chromatography or - Recrystallization Workup->Purify Product Final Product: 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Purify->Product G cluster_derivatives Potential Derivatives cluster_applications Therapeutic Areas (by Analogy) Start 1-(4-Methoxybenzoyl) piperidine-4-carboxylic acid Amide Amide Derivatives (via Amide Coupling) Start->Amide R-NH₂, Coupling Agents Ester Ester Derivatives (via Esterification) Start->Ester R-OH, Acid Catalyst Alcohol Alcohol Derivative (via Reduction) Start->Alcohol LiAlH₄ or BH₃ Opioid Opioid Receptor Ligands Amide->Opioid GABA GABA Transporter Inhibitors Amide->GABA Adhesion Adhesion Molecule Inhibitors Amide->Adhesion

References

A Spectroscopic and Structural Elucidation Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and validated through comparative analysis with structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperidine, a common scaffold in pharmaceutical agents.[1] Its structure features a piperidine ring N-acylated with a 4-methoxybenzoyl group and a carboxylic acid moiety at the 4-position.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₄[2]
Molecular Weight263.29 g/mol [2]
IUPAC NameThis compound
CAS Number510739-83-0[2]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12];
edge [color="#202124"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C=O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O"]; C15 [label="CH3"]; C16 [label="C=O"]; O17 [label="OH"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C11 -- O14; O14 -- C15; C4 -- C16; C16 -- O17;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] Due to the rotational isomerism around the amide bond, some signals in the NMR spectra of N-acylpiperidines may appear broadened or as a set of rotameric peaks. For the purpose of this guide, we will consider the time-averaged spectrum.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic acid (-COOH)~12.0broad singlet1H
Aromatic (Ha)~7.4doublet2H
Aromatic (Hb)~6.9doublet2H
Piperidine (Hc, axial)~3.8multiplet2H
Piperidine (Hd, equatorial)~3.2multiplet2H
Piperidine (He)~2.6multiplet1H
Piperidine (Hf)~2.0multiplet2H
Piperidine (Hg)~1.8multiplet2H
Methoxy (-OCH₃)~3.8singlet3H

Interpretation:

  • The downfield signal around 12.0 ppm is characteristic of a carboxylic acid proton.

  • The aromatic protons on the 4-methoxybenzoyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the methoxy group.

  • The piperidine protons exhibit complex multiplets due to axial and equatorial positions and coupling with neighboring protons. The protons adjacent to the nitrogen (Hc and Hd) are shifted downfield due to the electron-withdrawing effect of the amide group.

  • The methoxy protons appear as a sharp singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)~178
Amide carbonyl (C=O)~170
Aromatic (C-O)~162
Aromatic (quaternary)~128
Aromatic (CH)~129, ~114
Piperidine (C-N)~45, ~40
Piperidine (C-COOH)~42
Piperidine (CH₂)~28
Methoxy (-OCH₃)~55

Interpretation:

  • The two carbonyl carbons, from the carboxylic acid and the amide, are expected at the most downfield positions.

  • The aromatic carbons show distinct signals for the methoxy-substituted carbon, the quaternary carbon attached to the carbonyl, and the protonated carbons.

  • The piperidine carbons appear in the aliphatic region, with those adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
3000-2850MediumC-H stretchAlkane
~1710StrongC=O stretchCarboxylic Acid
~1630StrongC=O stretchAmide (Amide I band)
1600, 1510MediumC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
1320-1210MediumC-O stretchCarboxylic Acid

Interpretation:

  • A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[6]

  • The strong, sharp peak around 1710 cm⁻¹ is attributed to the carbonyl stretch of the carboxylic acid.[6]

  • The amide carbonyl (Amide I) band is expected to appear around 1630 cm⁻¹, which is a lower frequency than a typical ketone due to resonance.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

  • A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)Predicted Relative IntensityAssignment
263Moderate[M]⁺ (Molecular Ion)
135High[CH₃O-C₆H₄-CO]⁺ (4-methoxybenzoyl cation)
128Moderate[M - C₇H₇O₂]⁺ (Loss of 4-methoxybenzoyl group)
107Moderate[CH₃O-C₆H₄]⁺ (Loss of CO from 4-methoxybenzoyl cation)

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 263, corresponding to the molecular weight of the compound.

  • The most prominent peak in the spectrum is predicted to be at m/z 135, resulting from the stable 4-methoxybenzoyl cation formed by cleavage of the amide bond. This is a characteristic fragmentation for N-benzoyl compounds.

  • Another significant fragmentation pathway involves the loss of the 4-methoxybenzoyl radical to give a fragment at m/z 128.

MS_Fragmentation cluster_molecule This compound [M]+ = 263 cluster_frag1 m/z = 135 cluster_frag2 m/z = 128 mol C₁₄H₁₇NO₄⁺˙ frag1 [CH₃O-C₆H₄-CO]⁺ mol->frag1 α-cleavage frag2 [Piperidine-4-carboxylic acid]⁺˙ mol->frag2 N-C bond cleavage

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for the analytical techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns discussed in this guide serve as a valuable reference for researchers working with this compound and its analogs. The detailed methodologies ensure the reproducibility and reliability of the analytical results, upholding the principles of scientific integrity.

References

An In-depth Technical Guide to the Solubility of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. The intricate interplay of its structural features—a lipophilic benzoyl group, a polar piperidine ring, and an ionizable carboxylic acid moiety—dictates its behavior in various solvent systems. This document elucidates the theoretical principles governing its solubility, offering predictive insights for researchers. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring scientific rigor and reproducibility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, with solubility emerging as a critical determinant of success. A compound's ability to dissolve in a solvent system directly impacts its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This compound, with its multifaceted chemical architecture, presents a compelling case study in understanding and navigating the complexities of solubility. The presence of both hydrogen bond donors and acceptors, coupled with an ionizable functional group, suggests a nuanced solubility profile that is highly dependent on the surrounding chemical environment. A thorough comprehension of these characteristics is paramount for its effective utilization in preclinical and clinical research.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the foundation upon which its solubility behavior is built. While experimental data for this compound is not extensively available in public literature, we can infer key parameters based on its structural components and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound1-Benzoylpiperidine-4-carboxylic acid[1]1-Benzylpiperidine-4-carboxylic acid[2]
Molecular Formula C₁₄H₁₇NO₄C₁₃H₁₅NO₃C₁₃H₁₇NO₂
Molecular Weight 263.29 g/mol 233.26 g/mol 219.28 g/mol
Predicted pKa (Carboxylic Acid) ~4.5 - 5.0~4.5 - 5.0~4.5 - 5.0
Predicted logP ~1.5 - 2.5~1.0 - 2.0~1.8

Note: Predicted values are estimated based on the chemical structure and established physicochemical principles.

The carboxylic acid moiety is the primary acidic functional group, with an estimated pKa in the range of 4.5 to 5.0. This indicates that the molecule's ionization state, and consequently its solubility in aqueous media, will be highly sensitive to pH. The predicted octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity, arising from the benzoyl and piperidine ring structures.

Theoretical Framework for Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily the "like dissolves like" paradigm and the influence of pH on ionizable groups.

The "Like Dissolves Like" Principle

This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the strength of the intermolecular forces between them.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, possess permanent dipoles and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes.

This compound possesses both polar (carboxylic acid, amide carbonyl, methoxy group) and nonpolar (aromatic ring, piperidine ring) regions, suggesting it will exhibit a degree of solubility in a range of solvents with varying polarities.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid group of the target molecule is a weak acid, capable of donating a proton to form a carboxylate anion. This equilibrium is governed by the pH of the solution.

Figure 1: Ionization Equilibrium of this compound

G Neutral R-COOH (Less Soluble in Water) Anion R-COO⁻ + H⁺ (More Soluble in Water) Neutral->Anion  + OH⁻ (High pH) Anion->Neutral  + H⁺ (Low pH)

Caption: Ionization equilibrium shifts with pH, impacting aqueous solubility.

At a pH below its pKa, the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore less soluble in water. Conversely, at a pH above its pKa, the molecule will be deprotonated to its carboxylate anion form (R-COO⁻). The introduction of a charge significantly increases the molecule's polarity and its ability to interact favorably with polar water molecules, leading to a substantial increase in aqueous solubility.

Predicted Solubility Profile in Common Solvents

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water (pH 7), Methanol, EthanolModerate to HighThe carboxylic acid and amide groups can participate in hydrogen bonding with the solvent. Aqueous solubility is highly pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThese solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating both the polar and nonpolar regions of the molecule.
Moderately Polar Ethyl Acetate, DichloromethaneModerateThese solvents offer a balance of polarity that can accommodate the different structural motifs of the molecule.
Nonpolar Aromatic TolueneLow to ModerateThe aromatic ring of toluene can interact favorably with the benzoyl group of the solute through π-π stacking.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between the solute and hexane will result in poor solvation.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Figure 2: Shake-Flask Solubility Determination Workflow

G A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (24-48h at constant temp.) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection (Filtered supernatant) C->D E 5. Analysis (HPLC quantification) D->E F 6. Data Calculation (Solubility in mg/mL or M) E->F

Caption: A stepwise workflow for the shake-flask solubility determination.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

    • Accurately pipette a known volume of each test solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

    • For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent system. This guide has provided a theoretical framework for understanding its solubility behavior, highlighting the importance of polarity and pH. The predicted qualitative solubility profile serves as a valuable starting point for experimental design. The detailed shake-flask protocol presented herein offers a robust methodology for obtaining accurate and reproducible quantitative solubility data, which is indispensable for the successful advancement of this compound in drug development pipelines.

References

Discovery and history of N-substituted piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N-Substituted Piperidine Compounds

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the precise tuning of physicochemical and pharmacological properties. This guide provides a comprehensive exploration of N-substituted piperidine compounds, tracing their journey from discovery in natural alkaloids to their current status as indispensable building blocks in modern drug development. We will delve into the historical context, examine the evolution of synthetic methodologies with an emphasis on the causality behind experimental choices, and detail key protocols for their preparation.

The Genesis of a Scaffold: From Pepper to Benchtop

The story of piperidine begins not in a laboratory, but in the spice trade. The pungent flavor of black pepper is primarily due to the alkaloid piperine . In 1850, the Scottish chemist Thomas Anderson, followed independently by French chemist Auguste Cahours in 1852, first isolated the core piperidine heterocycle by reacting piperine with nitric acid.[5] This discovery unveiled a fundamental six-membered nitrogen-containing saturated ring, (CH₂)₅NH, that would become a cornerstone of organic and medicinal chemistry.

The piperidine motif is abundant in nature, often as part of complex N-substituted alkaloids with potent biological activities.[5][6][7][8] These natural products served as the first inspiration for chemists and pharmacologists, showcasing the diverse therapeutic potential of this structural class.

Notable Natural Piperidine Alkaloids:

  • Coniine: A toxic alkaloid from poison hemlock, notorious for its role in the death of Socrates.[5]

  • Solenopsin: The fiery toxin found in fire ant venom.[5]

  • Lobeline: Found in Indian tobacco, it has been investigated for various therapeutic uses.[5]

  • Piperine: The compound that gave the heterocycle its name, it is responsible for the spiciness of black pepper and has been studied for its ability to enhance the bioavailability of other drugs.[5][9][10]

G cluster_0 Early History & Natural Discovery cluster_1 Era of Synthetic Chemistry cluster_2 Modern Drug Discovery 1850 Discovery of Piperidine (Thomas Anderson) Alkaloids Natural Alkaloids Identified (Coniine, Piperine, etc.) 1850->Alkaloids Inspires further investigation Hydrogenation Pyridine Hydrogenation Becomes Industrial Method Alkaloids->Hydrogenation Need for synthetic access drives methods ReductiveAmination Development of Reductive Amination Protocols Hydrogenation->ReductiveAmination Shift towards functional group tolerance Pharma Widespread Incorporation into Pharmaceuticals ReductiveAmination->Pharma Enables rapid library synthesis

Figure 1: A timeline of key developments in piperidine chemistry.

The Synthetic Challenge: Forging the N-Substituted Piperidine Bond

The creation of N-substituted piperidines can be broadly approached in two ways: by functionalizing the nitrogen of a pre-formed piperidine ring or by constructing the ring with the N-substituent already incorporated. The former approach is often more direct and versatile for drug discovery applications.

Pathway I: Hydrogenation of Pyridines

The most common industrial route to the parent piperidine ring is the hydrogenation of pyridine.[5] This dearomatization is challenging due to the high aromatic stability of the pyridine core and potential catalyst poisoning by the basic nitrogen atom.[11]

  • Industrial Method: Typically involves hydrogenation over a molybdenum disulfide catalyst at high temperatures and pressures.[5]

  • Laboratory Scale: A wide variety of catalysts have been developed for milder and more selective transformations, including rhodium, ruthenium, and platinum-based systems (e.g., PtO₂).[1][12][13] The choice of catalyst is critical for achieving high diastereoselectivity when reducing substituted pyridines. For example, rhodium(I) complexes have been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[1]

G Pyridine Pyridine (Aromatic Precursor) Piperidine Piperidine (Saturated Core) Pyridine->Piperidine Hydrogenation (e.g., H₂, PtO₂) N_Substituted N-Substituted Piperidine (Final Product) Piperidine->N_Substituted N-Alkylation / N-Arylation (e.g., Reductive Amination)

Figure 2: The primary synthetic workflow to N-substituted piperidines.
Pathway II: Direct N-Alkylation of the Piperidine Core

For researchers in drug development, direct functionalization of the piperidine nitrogen is a cornerstone of library synthesis. It allows for the rapid introduction of diverse substituents to explore structure-activity relationships (SAR).

2.2.1. Direct Alkylation with Alkyl Halides

The reaction of piperidine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base is a classical method for forming a C-N bond.

  • Causality: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. A non-nucleophilic base is required to scavenge the H-X byproduct.

  • Limitations: This method is often plagued by over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents. Therefore, it is most effective for generating specific target molecules rather than for high-throughput synthesis.

2.2.2. Reductive Amination: The Method of Choice

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry.[14][15][16] It involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

  • Trustworthiness & Control: This two-step, one-pot process offers superior control over the reaction compared to direct alkylation. The choice of a mild reducing agent that selectively reduces the C=N⁺ bond of the iminium ion without reducing the starting carbonyl compound is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this reason.[17][18] The borane-pyridine complex (BAP) is another excellent, less toxic alternative to cyanide-containing reagents like NaCNBH₃.[14]

  • Mechanism Rationale: The reaction is typically performed under mildly acidic conditions. The acid catalyzes the initial condensation of the amine and carbonyl to form a carbinolamine, followed by dehydration to the key iminium intermediate. The hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final N-substituted product.

G Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Condensation & Dehydration Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Iminium Condensation & Dehydration H_plus H⁺ (cat.) H_plus->Iminium Condensation & Dehydration Hydride Hydride Source (e.g., NaBH(OAc)₃) Product N-Substituted Piperidine Hydride->Product Reduction Iminium->Product Reduction

Figure 3: The key mechanistic steps of reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a self-validating, field-proven methodology for the synthesis of an N-alkylated piperidine, a common workflow in drug discovery labs.

Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

  • Piperidine (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[17]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and the anhydrous solvent (DCM).

  • Reagent Addition: Add benzaldehyde (1.1 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). The acid is critical for catalyzing iminium ion formation, especially with less reactive ketones.[17][18]

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. This allows for the equilibrium between the starting materials and the iminium ion to be established.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a steady reduction of the iminium ion as it is formed.

  • Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 4-12 hours).

  • Work-up (Quenching): Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Pharmacological Significance and Modern Applications

The N-substituted piperidine scaffold is a dominant feature in modern pharmaceuticals due to its ability to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and enhance binding to biological targets. The nitrogen atom, which is typically protonated at physiological pH, can form crucial ionic interactions with target proteins.

Therapeutic Area Example Drug Class / Compound Role of N-Substituted Piperidine
Central Nervous System (CNS) Antipsychotics (e.g., Melperone), Opioid Analgesics (e.g., Fentanyl)The N-substituent is often crucial for receptor binding and can be modified to tune potency, selectivity, and blood-brain barrier penetration.[1][19]
Oncology Doxorubicin, PROTACsIn PROTACs, a piperidine-2,6-dione moiety acts as a powerful ligand for the E3 ligase cereblon, essential for their mechanism of action.[20][21]
Infectious Diseases HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)N-substituted piperidines can be used to explore the chemical space around the entrance channel of the HIV-1 reverse transcriptase enzyme.[22]
Metabolic Disorders Antidiabetic agents (e.g., Voglibose)The piperidine ring can mimic the structure of carbohydrates, acting as an inhibitor of enzymes like alpha-glucosidase.[21]
Alzheimer's Disease Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil)N-benzyl-piperidine moieties are common in multipotent molecules designed to inhibit AChE and provide antioxidant effects.[2]

The continuous development of novel synthetic methods, such as combining biocatalytic oxidation with radical cross-coupling, is further expanding access to previously inaccessible N-substituted piperidine analogues, promising to accelerate the discovery of next-generation therapeutics.[23]

References

A Technical Guide to the In Silico Target Prediction of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step. This guide provides an in-depth technical framework for the in silico prediction of biological targets for the compound 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. In the absence of direct experimental bioactivity data for this specific molecule, this document outlines a multi-pronged computational strategy, leveraging both ligand-based and structure-based methodologies. We will explore the causal logic behind selecting specific predictive tools and databases, detail validated protocols for their use, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to generate robust, experimentally testable hypotheses about the mechanism of action and potential therapeutic applications of novel chemical entities.

Introduction: The Challenge of Target Deconvolution

The journey from a promising small molecule to a therapeutic agent is contingent on understanding its interactions within a biological system. The molecule at the center of this guide, this compound, represents a common challenge in early-stage drug discovery: a synthetically accessible compound with potential pharmacophoric features, yet with an unknown biological target profile. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, while the methoxybenzoyl moiety is present in various bioactive compounds, including the nootropic agent Aniracetam, which is known to modulate cholinergic, dopaminergic, and serotonergic systems[1][2]. This structural similarity provides a tantalizing, albeit speculative, starting point.

In silico target prediction, or "target fishing," has emerged as an indispensable tool to navigate this uncertainty. By harnessing vast repositories of biological and chemical data, computational methods can rapidly generate hypotheses about a molecule's polypharmacology, potential off-target effects, and opportunities for drug repositioning.[3][4] This guide will present a systematic and logical workflow, integrating several orthogonal computational approaches to build a comprehensive and reliable target profile for this compound.

Foundational Strategy: A Multi-Pillar Approach to Target Prediction

No single in silico method is infallible. A robust predictive strategy relies on the convergence of evidence from multiple, mechanistically distinct approaches. Our investigation will be built on two primary pillars: ligand-based methods, which leverage the principle of chemical similarity, and structure-based methods, which are grounded in the principles of molecular recognition and binding thermodynamics.

Diagram 1: Overall In Silico Target Prediction Workflow

A high-level overview of the multi-pronged strategy.

Target_Prediction_Workflow cluster_Input Input Molecule cluster_Methods Predictive Methodologies cluster_Tools Specific Tools & Databases cluster_Output Analysis & Hypothesis Generation Query_Molecule This compound (SMILES/SDF) Ligand_Based Ligand-Based Approaches (Chemical Similarity) Query_Molecule->Ligand_Based Structure_Based Structure-Based Approaches (Molecular Docking) Query_Molecule->Structure_Based SwissTarget SwissTargetPrediction Ligand_Based->SwissTarget PASS PASS Online Ligand_Based->PASS Pharmacophore Pharmacophore Modeling Ligand_Based->Pharmacophore Reverse_Docking Reverse Docking Structure_Based->Reverse_Docking Target_List Prioritized Target List SwissTarget->Target_List PASS->Target_List Pharmacophore->Target_List Reverse_Docking->Target_List Pathway_Analysis Pathway & Network Analysis Target_List->Pathway_Analysis Hypothesis Testable Hypothesis Pathway_Analysis->Hypothesis Ligand_Based_Workflow cluster_Swiss SwissTargetPrediction cluster_PASS PASS Online Input_SMILES Query Molecule SMILES Swiss_Server Submit to Web Server (www.swisstargetprediction.ch) Input_SMILES->Swiss_Server PASS_Server Submit Structure (way2drug.com/passonline) Input_SMILES->PASS_Server Swiss_DB Similarity Search vs. ~370,000 Known Actives Swiss_Server->Swiss_DB Swiss_Output Ranked list of probable targets Swiss_DB->Swiss_Output Consolidated_Targets Consolidate and Prioritize Ligand-Based Predictions Swiss_Output->Consolidated_Targets PASS_DB SAR Analysis vs. >1.4M Compounds PASS_Server->PASS_DB PASS_Output Predicted Activity Spectrum (Pa vs. Pi) PASS_DB->PASS_Output PASS_Output->Consolidated_Targets

References

The Strategic Integration of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient paradigm for the identification of high-quality lead compounds. This guide provides an in-depth technical exploration of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid as a prototypical fragment for FBDD campaigns. We will dissect its physicochemical properties in the context of established fragment criteria, delineate its synthetic accessibility, and provide comprehensive, field-proven protocols for its integration into screening and hit-to-lead optimization workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of FBDD through the strategic application of well-designed, three-dimensional molecular fragments.

The Philosophy of Fragment-Based Drug Discovery: Building Leads from the Ground Up

Conventional high-throughput screening (HTS) often involves testing large libraries of complex, drug-like molecules in the hopes of finding a potent binder. In contrast, FBDD operates on the principle of identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial interactions, though weak, are often highly efficient in terms of binding energy per atom. The core philosophy of FBDD is that these simple, well-understood binding events provide a more rational and efficient starting point for building a high-affinity lead compound through subsequent chemical elaboration.[2]

A successful FBDD campaign hinges on several key pillars:

  • A High-Quality Fragment Library: The fragments themselves must be carefully selected to maximize chemical diversity while adhering to certain physicochemical property guidelines, most notably the "Rule of Three."[3]

  • Sensitive Biophysical Screening Techniques: Since fragment-target interactions are typically in the high micromolar to millimolar range, highly sensitive techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are required for their detection.[4][5][6]

  • Structure-Guided Optimization: The structural elucidation of the fragment-target complex is paramount. This information reveals the precise binding mode and identifies vectors for chemical modification, enabling a rational, structure-guided evolution from a low-affinity hit to a potent lead.[7]

Profiling this compound as an Archetypal Fragment

The selection of fragments is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of molecular complexity and simplicity, offering sufficient structural information to guide optimization without being overly elaborate. This compound emerges as a compelling candidate for inclusion in a fragment library.

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" provides a set of guidelines for desirable fragment properties to ensure good aqueous solubility and a higher probability of forming high-quality interactions.[8][9] Let's analyze this compound against these criteria.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight263.29 g/mol < 300 DaYes
cLogP1.45≤ 3Yes
Hydrogen Bond Donors1≤ 3Yes
Hydrogen Bond Acceptors4≤ 3No
Rotatable Bonds3≤ 3Yes

While the number of hydrogen bond acceptors is four, slightly exceeding the guideline, this is not a strict disqualifier. The presence of the carboxylic acid and the amide carbonyl provides well-defined hydrogen bonding opportunities, which can be invaluable for anchoring the fragment in a binding pocket. The overall profile of the molecule is highly favorable for a fragment, suggesting good solubility and a high likelihood of forming efficient interactions.

Structural Features and Synthetic Tractability

The structure of this compound is rich with features that make it an attractive fragment:

  • Three-Dimensionality: The saturated piperidine ring provides a rigid, three-dimensional scaffold, which is increasingly sought after in FBDD to explore non-flat binding pockets and achieve better selectivity compared to predominantly flat, aromatic fragments.[10][11]

  • Defined Exit Vectors: The molecule presents clear points for chemical modification that are synthetically accessible. The carboxylic acid can be readily converted to amides or esters, exploring one vector of the binding pocket. The methoxy group on the benzoyl ring can be modified or replaced to probe another.

  • Synthetic Accessibility: The synthesis of this molecule is straightforward, typically involving the acylation of piperidine-4-carboxylic acid with 4-methoxybenzoyl chloride. The commercial availability of the starting materials and the robustness of the amide bond formation make this fragment and its analogs readily accessible for library construction and follow-up chemistry.

The FBDD Workflow with this compound

The integration of a fragment like this compound into an FBDD campaign follows a well-defined, multi-stage process.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (NMR, SPR, X-ray) Hit_ID Hit Identification Screening->Hit_ID Identifies weak binders Hit_Val Hit Validation (Orthogonal Assay) Hit_ID->Hit_Val Confirms binding Structure_Det Structural Biology (X-ray, NMR) Hit_Val->Structure_Det Determines binding mode SAR Structure-Activity Relationship (SAR) Structure_Det->SAR Guides chemical synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Improves potency and properties Lead_Candidate Lead Candidate Lead_Opt->Lead_Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Detecting the Initial Interaction

The first step is to screen a library of fragments, including our molecule of interest, against the target protein to identify binders. Due to the weak affinities, this requires highly sensitive biophysical techniques.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[12][13]

Objective: To identify fragments that bind to the target protein and to estimate their dissociation constants (KD).

Methodology:

  • Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Fragment Preparation: Fragments from the library are dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a final concentration typically in the range of 100-500 µM.

  • Screening: The fragment solutions are injected over the protein and reference channels. The binding is monitored as a change in the response units (RU).

  • Data Analysis: The response from the reference channel is subtracted from the protein channel to correct for bulk refractive index changes and non-specific binding. Hits are identified as fragments that show a concentration-dependent binding signal.

  • Affinity Ranking: For initial hits, a dose-response curve is generated by injecting a range of fragment concentrations to determine the KD.

NMR spectroscopy is a powerful tool for fragment screening that can provide information on binding and the location of the binding site.[5][14]

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations in the protein's NMR spectrum.

Methodology:

  • Protein Preparation: A sample of uniformly ¹⁵N-labeled target protein is prepared in a suitable NMR buffer.

  • Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein alone is recorded. This spectrum serves as a reference fingerprint of the protein's structure.

  • Fragment Addition: The fragment library is typically screened in mixtures of 5-10 compounds to increase throughput. The fragment mixture is added to the protein sample.

  • HSQC Spectrum Acquisition: A new ¹H-¹⁵N HSQC spectrum is acquired in the presence of the fragment mixture.

  • Hit Identification: The spectra with and without the fragment mixture are overlaid. Significant changes in the chemical shifts of specific amide peaks in the protein spectrum indicate a binding event.

  • Deconvolution: If a mixture shows activity, the individual fragments from that mixture are then screened separately to identify the specific binder.

Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated by an orthogonal method, and the precise binding mode needs to be determined, typically by X-ray crystallography.

X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the target protein, which is invaluable for guiding the next steps of drug design.

Objective: To determine the atomic-level structure of the this compound-target complex.

Methodology:

  • Protein Crystallization: High-quality crystals of the target protein are grown.

  • Fragment Soaking: The protein crystals are transferred to a solution containing a high concentration of the fragment (typically 1-10 mM) and allowed to soak for a defined period.

  • Cryo-protection and Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined.

  • Binding Mode Analysis: The final structure reveals the precise orientation of the fragment in the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it makes with the protein.

From Hit to Lead: The Path of Optimization

With a validated hit and a high-resolution structure in hand, the process of evolving the fragment into a potent lead compound begins. This is a creative and iterative process guided by the principles of medicinal chemistry and the structural insights gained from the initial screen.

The Importance of Ligand Efficiency

During the optimization process, it is crucial to not only increase the binding affinity but also to maintain or improve the "quality" of the binding. Ligand efficiency (LE) is a key metric used for this purpose. It normalizes the binding affinity for the size of the molecule (typically the number of non-hydrogen atoms).

LE = -RTln(KD) / N

Where R is the gas constant, T is the temperature, KD is the dissociation constant, and N is the number of non-hydrogen atoms.

A high LE indicates that the molecule is making very efficient use of its atoms to achieve its binding affinity. The goal of fragment-to-lead optimization is to add functionality that significantly improves affinity without disproportionately increasing the size of the molecule, thus keeping the LE high.

Structure-Guided Growth of this compound

The X-ray structure of our fragment bound to the target protein will reveal "growth vectors" – points on the molecule that can be extended into nearby sub-pockets of the binding site to form additional favorable interactions.

References

Methodological & Application

Synthesis of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" and its Derivatives for Structure-Activity Relationship (SAR) Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this compound, in particular, serve as crucial intermediates and final compounds in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[2][3] The systematic modification of this core structure allows researchers to conduct detailed Structure-Activity Relationship (SAR) studies, which are fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[2]

This application note provides a comprehensive guide for the synthesis of the parent compound, this compound, and outlines a strategic approach for generating a library of derivatives for SAR analysis. The protocols herein are designed for robustness and adaptability, catering to professionals in drug discovery and organic synthesis.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The primary synthetic route to the target compound and its derivatives is the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with a suitable acyl chloride.[4] This reaction is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[5][6]

Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base, is crucial to neutralize the hydrochloric acid (HCl) byproduct.[8] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

Diagram: General Synthetic Workflow

The overall process from starting materials to analysis is outlined below. This workflow provides a logical sequence for synthesizing a library of compounds for SAR studies.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening S1 Starting Materials (Piperidine-4-carboxylic acid, Substituted Benzoyl Chlorides) S2 N-Acylation Reaction (Schotten-Baumann Conditions) S1->S2 S3 Aqueous Work-up (Acid/Base Extraction) S2->S3 S4 Purification (Recrystallization or Chromatography) S3->S4 A1 Characterization (NMR, MS, HPLC) S4->A1 A2 Biological Screening (e.g., Enzyme Inhibition Assay) A1->A2 A3 SAR Analysis A2->A3

Caption: High-level workflow for synthesis and SAR analysis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound. It can be readily adapted for derivative synthesis by substituting 4-methoxybenzoyl chloride with other appropriately substituted benzoyl chlorides.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • 4-Methoxybenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aq.)

  • Sodium hydroxide (1 M aq.)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. The extra equivalent of TEA is to ensure the carboxylic acid proton is also scavenged, facilitating dissolution and reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.[9] Maintaining a low temperature is critical to control the exothermic reaction and minimize side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Work-up: Cool the reaction mixture again to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, and brine.

    • To isolate the carboxylic acid product, extract the organic layer with 1 M NaOH. The product will move to the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer and wash it with DCM to remove any remaining neutral impurities.

  • Precipitation: Cool the basic aqueous layer in an ice bath and acidify to a pH of ~3-4 with 1 M HCl. The product, this compound, will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Purification: For most SAR applications, the product obtained after precipitation is of sufficient purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is recommended.[10]

Synthesis of Derivatives for SAR Studies

To explore the SAR, a library of analogs can be synthesized by varying the substituents on the benzoyl ring. This is achieved by replacing 4-methoxybenzoyl chloride in the protocol above with other commercially available or custom-synthesized benzoyl chlorides.

Diagram: SAR Strategy

SAR Core Piperidine-4-Carboxylic Acid Core Scaffold Reagents 4-Methoxybenzoyl Cl 4-Chlorobenzoyl Cl 4-Nitrobenzoyl Cl 3,4-Dimethoxybenzoyl Cl ...and others Products Methoxy Derivative Chloro Derivative Nitro Derivative Dimethoxy Derivative Compound Library Reagents->Products Acylation Protocol SAR SAR Analysis (Potency, Selectivity, ADME Properties) Products->SAR

Caption: Strategy for generating a compound library for SAR.

The table below outlines a representative set of derivatives that could be synthesized to probe different electronic and steric effects.

Derivative Substituent (R)Benzoyl Chloride ReagentExpected EffectPurpose in SAR Study
H Benzoyl chlorideElectronic/Steric BaselineParent compound for reference
4-Cl 4-Chlorobenzoyl chlorideElectron-withdrawing, Halogen bondingProbe tolerance for electronegative groups
4-CH₃ 4-Methylbenzoyl chlorideElectron-donating, LipophilicEvaluate impact of small alkyl groups
4-NO₂ 4-Nitrobenzoyl chlorideStrongly electron-withdrawingTest limits of electronic perturbation
3,4-di-OCH₃ 3,4-Dimethoxybenzoyl chlorideIncreased electron-donatingExplore impact of additional H-bond acceptors
2-Cl 2-Chlorobenzoyl chlorideSteric hindrance near amideProbe steric tolerance around the rotatable bond

Characterization and Data Analysis

Each synthesized compound must be rigorously characterized to confirm its identity and purity before biological testing.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should typically be >95% for SAR studies.

Conclusion

The N-acylation of piperidine-4-carboxylic acid provides a reliable and flexible route to a diverse library of 1-(aroyl)piperidine-4-carboxylic acids. The protocols and strategies outlined in this application note offer a solid foundation for researchers engaged in SAR-driven drug discovery projects, enabling the systematic optimization of this medicinally important scaffold.

References

Application Notes & Protocols: Strategic Use of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets. Its conformational rigidity and synthetic tractability make it a cornerstone in the design of novel therapeutics. When functionalized as 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid , this scaffold becomes an exceptionally versatile building block for solid-phase synthesis (SPS), a technique that enables the rapid and efficient generation of large chemical libraries.

The 4-methoxybenzoyl group offers a specific electronic signature and steric bulk, while the carboxylic acid at the 4-position provides a convenient handle for attachment to a solid support. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective incorporation and subsequent diversification of this valuable scaffold in solid-phase synthetic workflows. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols, and illustrate its application in library generation.

Scientific Rationale: Why Choose this Scaffold?

The strategic advantage of using this compound in solid-phase synthesis is multi-faceted:

  • Structural Rigidity: The piperidine ring's chair-like conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity.

  • Vectorial Diversity: Once attached to the resin via its carboxylic acid, the piperidine scaffold can be further functionalized, allowing for the exploration of chemical space in a controlled, vectorial manner.

  • Physicochemical Properties: The methoxybenzoyl group imparts specific lipophilic and electronic characteristics, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

PART 1: Core Protocols for Scaffold Immobilization

This section details the fundamental procedures for attaching this compound to a solid support. The protocols are optimized for standard amine-functionalized resins, such as Rink Amide resin, which yields a C-terminal amide upon cleavage.

Protocol 1.1: Resin Preparation and Swelling

Rationale: Adequate swelling of the polymer support is paramount for the success of any solid-phase reaction. It ensures that the reactive sites within the bead are fully accessible to reagents, thereby maximizing reaction kinetics and yields. For polystyrene-based resins, dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent swelling solvents.

Procedure:

  • Place the desired quantity of Rink Amide resin (e.g., 100 mg, with a substitution level of 0.5-1.0 mmol/g) into a fritted reaction vessel.

  • Add DCM to completely immerse the resin and allow it to swell with gentle agitation for 30 minutes.

  • Drain the DCM and wash the resin three times with DMF. The resin is now prepared for the subsequent deprotection step.

Protocol 1.2: Fmoc-Deprotection of the Resin

Rationale: Rink Amide resins are commonly supplied with the terminal amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group must be cleaved to expose the primary amine for the coupling reaction. A solution of 20% piperidine in DMF is the gold standard for this transformation.[1]

Procedure:

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the slurry for 5 minutes at room temperature and then drain the solution.

  • Add a fresh portion of the 20% piperidine solution and continue agitation for an additional 15 minutes.

  • Thoroughly wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirm the presence of a free primary amine using a qualitative ninhydrin (Kaiser) test. A positive result is indicated by a deep blue color on the resin beads.

Protocol 1.3: Coupling of this compound

Rationale: The formation of the amide bond between the carboxylic acid of the scaffold and the resin-bound amine is a critical step. This is typically achieved using a carbodiimide-mediated coupling strategy. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure are highly effective in promoting the reaction and suppressing side reactions, most notably racemization.

Experimental Workflow for Scaffold Coupling

coupling_workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up A Dissolve Acid and Additive (Scaffold + HOBt in DMF) B Add Coupling Agent (DIC) A->B C Pre-activation (5-10 min at RT) B->C D Add Activated Mix to Resin C->D E React (2-4 hours at RT) D->E F Wash Resin (DMF, DCM) E->F G Kaiser Test (Confirm completion) F->G

Caption: Workflow for the coupling of the piperidine scaffold to the amine-functionalized resin.

Procedure:

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

Table 1: Reagent Stoichiometry for Coupling Reaction

ReagentEquivalents (vs. Resin Loading)
This compound3.0
HOBt or OxymaPure3.0
DIC3.0
Solvent (DMF)To ensure adequate swelling

PART 2: Advanced Applications - Library Synthesis

With the scaffold securely anchored to the solid support, the stage is set for the generation of a diverse library of compounds. This is achieved by introducing a point of diversity, for example, by utilizing a piperidine scaffold that contains an additional functional group masked with an orthogonal protecting group. For this illustration, we will consider a scenario where the piperidine ring is also substituted with an aminomethyl group at the 1-position, protected with an Fmoc group.

Protocol 2.1: Selective Deprotection of the Diversification Handle

Rationale: Orthogonal protecting groups are the cornerstone of combinatorial chemistry, allowing for the selective deprotection of one functional group in the presence of others. In this case, the Fmoc group on the aminomethyl substituent can be removed with piperidine without affecting the acid-labile linkage to the Rink Amide resin.

Procedure:

  • Swell the resin-bound scaffold in DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the aminomethyl substituent.

  • Wash the resin thoroughly with DMF and DCM to remove all byproducts.

Protocol 2.2: Diversification via N-Acylation

Rationale: The newly exposed primary amine can now be acylated with a library of carboxylic acids to introduce the first dimension of diversity.

Procedure:

  • In parallel reaction vessels, pre-activate a library of diverse carboxylic acids (R-COOH) with DIC and HOBt in DMF, as described in Protocol 1.3.

  • Add the activated carboxylic acid solutions to the deprotected resin-bound scaffold.

  • Allow the reactions to proceed for 2-4 hours at room temperature.

  • Wash the resins extensively with DMF and DCM.

Logical Flow for Library Generation

library_synthesis Resin Rink Amide Resin Scaffold_Coupling Couple Scaffold Resin->Scaffold_Coupling Resin_Scaffold Resin-Bound Scaffold (with Fmoc-protected amine) Scaffold_Coupling->Resin_Scaffold Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Scaffold->Fmoc_Deprotection Deprotected_Scaffold Resin-Bound Scaffold (with free amine) Fmoc_Deprotection->Deprotected_Scaffold Acylation N-Acylation (Library of R-COOH, DIC, HOBt) Deprotected_Scaffold->Acylation Diversified_Library Resin-Bound Diversified Library Acylation->Diversified_Library Cleavage Cleavage (TFA Cocktail) Diversified_Library->Cleavage Final_Products Final Product Library Cleavage->Final_Products

Caption: A generalized workflow for the solid-phase synthesis of a diversified piperidine library.

PART 3: Cleavage and Characterization

Protocol 3.1: Cleavage from the Solid Support

Rationale: The final step is the liberation of the synthesized compounds from the resin. For the acid-labile Rink Amide linker, a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is used. Scavengers, such as triisopropylsilane (TIS) and water, are included to quench reactive cationic species that can lead to side products.

Procedure:

  • Wash the resin with DCM and dry it thoroughly under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Collect the precipitated product by centrifugation and wash it with cold ether.

  • Dry the final compounds under vacuum.

Analytical Characterization

The identity and purity of the synthesized library members should be confirmed by:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To ascertain the molecular weight and purity of each compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation of selected library members.

Conclusion

This compound is a powerful and versatile scaffold for the solid-phase synthesis of diverse chemical libraries. Its rigid core and tunable electronic properties make it an attractive starting point for drug discovery programs. The protocols detailed herein provide a robust framework for the successful immobilization and subsequent functionalization of this privileged scaffold, enabling the efficient generation of novel molecular entities for biological screening.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine Carboxylic Acids in Modern Drug Discovery

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4][5] When functionalized with a carboxylic acid moiety, the resulting piperidine carboxylic acid structure offers a versatile template for interacting with a diverse range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[6] These interactions are often crucial for modulating physiological pathways implicated in central nervous system disorders, cancer, and infectious diseases.[1][2]

Given the immense chemical space occupied by piperidine carboxylic acid derivatives, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying promising lead compounds from large chemical libraries.[7][8] HTS automates the testing of thousands to millions of compounds, enabling the efficient identification of "hits" that modulate a specific biological target.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of HTS assays tailored for the discovery of novel therapeutics based on the piperidine carboxylic acid scaffold.

Strategic Assay Selection for Piperidine Carboxylic Acid Libraries

The choice of HTS assay is paramount and depends entirely on the biological target and the anticipated mechanism of action. Broadly, these can be categorized into biochemical and cell-based assays.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified biological macromolecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. These assays are ideal for primary screening campaigns due to their robustness and reduced complexity.

Commonly Employed Biochemical Assay Formats:

  • Fluorescence Polarization (FP): FP is a powerful technique for studying molecular interactions in solution.[10][11] It is particularly well-suited for competitive binding assays where a small fluorescently labeled ligand (probe) is displaced from its target protein by a test compound. The binding of the large protein to the small probe slows its rotation, increasing the polarization of emitted light. A successful "hit" will displace the probe, leading to a decrease in fluorescence polarization.[10][11]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and versatile for detecting biomolecular interactions.[12][13] It relies on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity by a binding event.[12][13] In a competition assay format, a test compound that disrupts the interaction will lead to a decrease in the AlphaScreen signal.[14]

Cell-Based Assays: Assessing Functional Consequences in a Physiological Context

Cell-based assays measure the functional consequences of a compound's interaction with its target within a living cell. These assays provide more physiologically relevant data and are crucial for validating hits from primary biochemical screens.[15]

Key Cell-Based Assay Formats for GPCRs and Signaling Pathways:

  • Second Messenger Assays (e.g., cAMP, Calcium Mobilization): Many piperidine carboxylic acid derivatives target GPCRs, which signal through the production of intracellular second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca2+).[16][17] HTS assays that quantify these second messengers are a direct measure of GPCR activation or inhibition.[16]

  • Reporter Gene Assays: These assays are designed to measure the transcriptional activity of a specific signaling pathway. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in reporter gene expression indicates modulation of the pathway by a test compound.

Generalized High-Throughput Screening Workflow

The HTS process follows a systematic and rigorous workflow to ensure the identification of high-quality, validated hits. This workflow can be visualized as a multi-stage funnel, progressively narrowing down the number of compounds for further investigation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation AssayDev Assay Development & Validation HTS High-Throughput Screening (Single Concentration) AssayDev->HTS Optimized Assay HitID Primary Hit Identification HTS->HitID Raw Data HitConf Hit Confirmation (Re-testing) HitID->HitConf Primary Hits DoseResp Dose-Response Analysis (IC50/EC50 Determination) HitConf->DoseResp Confirmed Hits Counterscreens Counterscreens & Selectivity Profiling DoseResp->Counterscreens Potent Hits ValidatedHits Validated Hits Counterscreens->ValidatedHits Selective Hits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR Scaffold Hopping & Analog Synthesis LeadSeries Lead Series Identification SAR->LeadSeries Optimized Compounds Lead Optimization Lead Optimization LeadSeries->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay for a Protein-Ligand Interaction

This protocol describes a competitive FP assay to identify inhibitors of a protein-ligand interaction, a common scenario for piperidine carboxylic acid derivatives targeting enzymes or receptors.

Principle: Test compounds from a library are evaluated for their ability to displace a fluorescently labeled probe from the binding pocket of a target protein. A decrease in polarization indicates a potential inhibitor.[18]

Materials and Reagents:

  • Target Protein (e.g., purified enzyme, receptor domain)

  • Fluorescently Labeled Probe (e.g., a known ligand conjugated to fluorescein)

  • Piperidine Carboxylic Acid Compound Library (typically in DMSO)

  • Assay Buffer (optimized for protein stability and binding)

  • 384-well, low-volume, black assay plates

  • Fluorescence Plate Reader with polarization capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer and bring it to room temperature.

    • Dilute the target protein and fluorescent probe to 2X their final assay concentrations in the assay buffer.

    • Prepare a dilution series of the piperidine carboxylic acid test compounds in DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the 2X target protein solution to each well.

    • Add 2.5 µL of the test compound dilutions to the appropriate wells. For controls, add 2.5 µL of DMSO.

    • Add 2.5 µL of the 2X fluorescent probe solution to all wells.

    • The final assay volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[19]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[20]

Protocol 2: AlphaScreen® cAMP Assay for GPCR Antagonists

This protocol outlines a competitive AlphaScreen assay to identify antagonists of a Gs-coupled GPCR.

Principle: This assay measures the intracellular accumulation of cAMP in response to GPCR activation.[21] In a competitive format, a known agonist is used to stimulate the receptor, and test compounds are screened for their ability to block this stimulation, resulting in a decreased cAMP level and an increased AlphaScreen signal.[21]

Materials and Reagents:

  • Cells stably expressing the target GPCR

  • Biotinylated cAMP tracer

  • Anti-cAMP AlphaScreen Acceptor beads

  • Streptavidin-coated Donor beads

  • GPCR agonist (as a stimulant)

  • Piperidine Carboxylic Acid Compound Library (in DMSO)

  • Stimulation Buffer

  • 384-well white assay plates

  • AlphaScreen-capable plate reader

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate the cells in the 384-well plates and incubate overnight to allow for adherence.

    • On the day of the assay, remove the culture medium and add stimulation buffer.

  • Compound Addition:

    • Add the piperidine carboxylic acid test compounds to the wells.

    • Add the GPCR agonist to all wells except the negative controls.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for GPCR stimulation and cAMP production.

  • Detection:

    • Prepare a detection mixture containing the biotinylated cAMP tracer, anti-cAMP Acceptor beads, and Streptavidin Donor beads in lysis buffer.

    • Add the detection mixture to all wells.

    • Incubate the plate in the dark at room temperature for at least 60 minutes.

  • Measurement:

    • Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).[13]

  • Data Analysis:

    • The raw data (luminescence counts) will be inversely proportional to the intracellular cAMP concentration.

    • Calculate the percent inhibition of the agonist response for each test compound.

    • Determine the IC50 values for active compounds by plotting the percent inhibition against the compound concentration.

Data Presentation and Interpretation

Quantitative data from HTS campaigns should be presented in a clear and concise manner to facilitate hit selection and prioritization.

Table 1: Example Data from a Primary HTS Campaign
Compound IDTarget Activity (% Inhibition @ 10 µM)Cytotoxicity (% Viability)Lipinski's Rule of 5 Violations
PCA-0012385.298.50
PCA-0045678.995.10
PCA-0078992.565.31
PCA-0101145.199.20
Table 2: Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM)Hill SlopeR² Value
PCA-001231.21.10.995
PCA-004565.80.90.987

From Hit to Lead: The Path Forward

The identification of validated hits is the beginning of a long and complex journey toward a new drug. The subsequent "hit-to-lead" phase focuses on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits.[22][23]

Hit_to_Lead cluster_0 Hit Validation cluster_1 Lead Optimization ValidatedHits Validated HTS Hits OrthogonalAssays Orthogonal Assays (e.g., Biophysical Methods) ValidatedHits->OrthogonalAssays Confirm Direct Binding Counterscreens Counterscreens for Off-Target Effects OrthogonalAssays->Counterscreens Confirmed Binders SAR Structure-Activity Relationship (SAR) Counterscreens->SAR Selective & Confirmed Hits ADME ADME/Tox Profiling (in vitro & in silico) SAR->ADME Iterative Design & Synthesis Cycles LeadCandidate Lead Candidate Selection ADME->LeadCandidate Optimized Profile Preclinical Development Preclinical Development LeadCandidate->Preclinical Development

Caption: The hit-to-lead optimization workflow.

Conclusion

High-throughput screening is a powerful engine for modern drug discovery, and its application to libraries of piperidine carboxylic acids holds immense promise for the identification of novel therapeutics. By carefully selecting the appropriate assay format, rigorously executing the experimental protocols, and thoughtfully interpreting the resulting data, researchers can significantly increase the probability of discovering promising lead compounds for a wide range of diseases. The protocols and strategies outlined in this application note provide a solid foundation for initiating and advancing successful HTS campaigns in this important area of medicinal chemistry.

References

Application Notes & Protocols: The Strategic Utility of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] This guide delves into the specific applications of a key derivative, 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid , as a strategic intermediate in pharmaceutical synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind its use, providing detailed, field-proven protocols for its synthesis and subsequent elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the creation of novel therapeutic agents.

Introduction: The Piperidine Scaffold and the Role of the 4-Methoxybenzoyl Moiety

Piperidine-containing compounds are one of the most prevalent heterocyclic systems in FDA-approved pharmaceuticals, finding application as CNS modulators, antihistamines, analgesics, and more.[2][3] Their popularity stems from the saturated, six-membered ring's ability to adopt a stable chair conformation, which can be strategically functionalized to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets.

This compound (CAS 510739-83-0) is a particularly valuable intermediate for several reasons:

  • Structural Rigidity and Protection: The benzoyl group attached to the piperidine nitrogen forms a stable amide bond. This effectively serves as a protecting group, preventing unwanted N-alkylation or other side reactions under many synthetic conditions. Unlike more labile protecting groups like Boc (tert-butoxycarbonyl), the benzoyl group is robust, making it suitable for multi-step syntheses.[4]

  • Modulation of Physicochemical Properties: The 4-methoxy group on the phenyl ring is an electron-donating group that can influence the molecule's electronic environment, solubility, and metabolic stability. This substituent can be a key factor in modulating a drug candidate's pharmacokinetic profile.

  • Versatile Carboxylic Acid Handle: The carboxylic acid at the 4-position is a critical functional group that serves as a versatile anchor point for a wide array of chemical transformations, most notably amide bond formation, which is central to the construction of complex drug molecules.[5]

This guide will provide a practical framework for the synthesis and application of this intermediate, focusing on a representative amide coupling reaction that exemplifies its utility in drug discovery workflows.

Physicochemical and Structural Data

A clear understanding of a starting material's properties is fundamental to successful synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 510739-83-0[6]
Molecular Formula C₁₄H₁₇NO₄[6]
Molecular Weight 263.29 g/mol [6]
IUPAC Name This compound[6]
Appearance White to off-white solid(Typical)
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in water(Typical)

Synthesis and Characterization of the Intermediate

The most direct and reliable method for preparing the title compound is through the acylation of isonipecotic acid (piperidine-4-carboxylic acid) with 4-methoxybenzoyl chloride. This procedure, known as the Schotten-Baumann reaction, is conducted under basic conditions to neutralize the HCl byproduct.

Workflow for Synthesis of the Intermediate

Isonipecotic_Acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Reaction Schotten-Baumann Reaction Isonipecotic_Acid->Reaction Anisoyl_Chloride 4-Methoxybenzoyl Chloride (Anisoyl Chloride) Anisoyl_Chloride->Reaction Product 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Reaction->Product Aqueous NaOH THF/Water

Caption: Synthesis of the target intermediate via Schotten-Baumann acylation.

Protocol 3.1: Synthesis of this compound

Rationale: This protocol employs a biphasic solvent system (THF/water) to ensure both the organic-soluble acyl chloride and the water-soluble isonipecotic acid salt can react efficiently at the interface. Sodium hydroxide acts as both a base to deprotonate the piperidine nitrogen and an acid scavenger for the HCl generated.

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isonipecotic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in THF. Add this solution dropwise to the cooled aqueous solution of isonipecotic acid over 30 minutes, ensuring the internal temperature remains below 10 °C. Vigorous stirring is critical.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted 4-methoxybenzoyl chloride. Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Self-Validation: The purity of the final product should be assessed by ¹H NMR (to confirm structure), LC-MS (to confirm mass and purity), and melting point analysis. Expected purity should be >98%.

Application Protocol: Amide Coupling to Synthesize Advanced Intermediates

The true utility of this compound is demonstrated in its role as a scaffold for building molecular complexity. The following protocol details a standard peptide coupling reaction to form an amide bond, a reaction central to the synthesis of countless pharmaceuticals.

Workflow for Amide Coupling

Start_Mat 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Coupling Amide Coupling Start_Mat->Coupling Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->Coupling Product N-Substituted Piperidine-4-carboxamide (Advanced Intermediate) Coupling->Product EDC, HOBt DIPEA, DMF

Caption: General workflow for elaborating the intermediate via amide coupling.

Protocol 4.1: Synthesis of N-Benzyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Rationale: This protocol utilizes a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as an activating agent to suppress side reactions and minimize racemization if chiral centers are present. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize salts without interfering in the reaction.

Materials:

  • This compound

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Initial Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for completion using TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Aqueous Washes: Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This sequence removes unreacted amine, residual acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide.

Trustworthiness through Validation: The identity and purity of the final amide product must be confirmed. ¹H and ¹³C NMR spectroscopy will validate the molecular structure, while High-Performance Liquid Chromatography (HPLC) is essential to quantify purity, which should typically exceed 98% for use in subsequent synthetic steps.

Conclusion

This compound is more than a mere building block; it is a strategic intermediate that offers a robust, pre-functionalized scaffold for efficient pharmaceutical development. Its synthesis is straightforward, and the presence of a stable benzoyl moiety coupled with a versatile carboxylic acid handle allows for the rapid and controlled generation of diverse molecular libraries. The protocols detailed herein provide a reliable foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery programs, accelerating the path toward novel and effective therapeutic agents.

References

Topic: Quantitative Analysis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid: Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of interest in pharmaceutical research and development, potentially as a synthetic intermediate, metabolite, or reference standard. Given the necessity for robust and reliable quantification in regulated environments, this document details two validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessments, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, with causality behind experimental choices explained in detail. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Analyte Properties

This compound is a derivative of isonipecotic acid, a scaffold commonly found in pharmaceutically active compounds.[5] Its structure, featuring a methoxybenzoyl moiety, suggests it may be a metabolite of related compounds like Aniracetam or a key intermediate in synthetic pathways. Accurate quantification is paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).

The molecule possesses a distinct UV-absorbing chromophore (the methoxybenzoyl group) and ionizable functional groups (a carboxylic acid and a tertiary amine within the piperidine ring), making it amenable to both HPLC-UV and LC-MS/MS analysis.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueRationale / Source
Chemical Structure N/A
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol Calculated
Estimated pKa ~4.5 (Carboxylic Acid), ~8.5 (Piperidine Nitrogen)Estimated based on similar structures. The carboxylic acid pKa is typical, while the piperidine nitrogen's basicity is reduced by the electron-withdrawing benzoyl group.
Estimated LogP ~1.5 - 2.0Estimated based on its structure, indicating moderate lipophilicity.
UV λmax ~254 nmEstimated based on the 4-methoxybenzoyl chromophore, similar to other methoxy-substituted aromatic compounds.[6]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as a robust, reliable, and cost-effective assay for quantifying this compound in bulk materials or simple formulations.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of an acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase is critical. It serves to protonate the carboxylic acid functional group, suppressing its ionization. This uncharged form interacts more consistently with the C18 stationary phase, resulting in improved peak shape, retention time reproducibility, and overall chromatographic performance. Detection is achieved by monitoring UV absorbance at 254 nm, where the benzoyl chromophore exhibits a strong response.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing start Weigh Analyte Standard/Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) start->dissolve vortex Vortex & Sonicate to Ensure Dissolution dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + Internal Standard spe Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) start->spe evap Evaporate Eluate Under Nitrogen spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS System recon->inject separate Gradient Separation on C18 Column inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (Q1 -> Q2 -> Q3) ionize->mrm integrate Integrate Analyte & IS Peak Area Ratios mrm->integrate calibrate Generate Calibration Curve (Ratio vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

References

Application Note: A Novel Chemical Tag for Amine-Reactive Protein Labeling in Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical labeling of proteins followed by mass spectrometry (MS) has become an indispensable tool in proteomics for protein identification, quantification, and structural analysis.[1] Amine-reactive labeling, which primarily targets the ε-amino group of lysine residues and the N-terminus of polypeptides, is a robust and widely adopted strategy due to the high abundance and surface accessibility of these sites.[2] Reagents based on N-hydroxysuccinimide (NHS) ester chemistry are common for this purpose, offering high specificity and efficient conjugation under physiological conditions.[2][3]

This document introduces a novel application for the molecule 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid , hereafter referred to as MBP-Ac , as a stable mass tagging reagent for proteomics. By leveraging its terminal carboxylic acid, MBP-Ac can be chemically activated to an NHS ester, creating a highly efficient amine-reactive compound. The subsequent covalent attachment of the MBP-Ac moiety to proteins introduces a precise mass shift, enabling the identification of labeled peptides in downstream mass spectrometry analysis. This application note provides a theoretical framework, detailed protocols for reagent activation and protein labeling, and guidelines for data analysis.

Principle of the Method

The utility of MBP-Ac as a proteomic labeling reagent is based on a two-step chemical process. This approach is analogous to established carbodiimide-based crosslinking chemistries.[4]

Step 1: Activation of MBP-Ac. The carboxylic acid group of MBP-Ac is activated using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted into a more stable, amine-reactive NHS ester (MBP-Ac-NHS).[4][5] This reaction is most efficient in a slightly acidic buffer (e.g., MES, pH 4.7-6.0).[5]

Step 2: Protein Labeling. The resulting MBP-Ac-NHS ester is introduced to the protein sample in an amine-free buffer at a physiological or slightly alkaline pH (7.2-8.5). The primary amines on the protein (N-termini and lysine side chains) act as nucleophiles, attacking the carbonyl carbon of the NHS ester and forming a stable, covalent amide bond.[2] This reaction releases NHS and attaches the MBP-Ac moiety to the protein.

The entire reaction scheme is depicted below.

Reaction_Mechanism cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling MBPAc MBP-Ac-COOH Activated MBP-Ac-NHS Ester (Amine-Reactive) MBPAc->Activated + EDC / NHS (pH 4.7-6.0) Protein Protein-NH₂ (Lysine, N-Terminus) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein + MBP-Ac-NHS (pH 7.2-8.5)

References

Application Notes & Protocols: Leveraging 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid for the Synthesis of Novel Adhesion Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Cellular Adhesion

In the intricate landscape of human pathology, the process of cell adhesion is a fundamental mechanism governing immune surveillance, inflammatory responses, and tissue integrity.[1] Adhesion molecules, such as integrins and selectins on the surface of leukocytes, and their corresponding ligands, like Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, orchestrate the trafficking and infiltration of immune cells into tissues.[2] While essential for healthy immune function, dysregulation of this process is a hallmark of numerous diseases, including autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis), cardiovascular conditions like atherosclerosis, and cancer metastasis.[3][4]

Consequently, the inhibition of these protein-protein interactions has emerged as a compelling therapeutic strategy.[5] Small-molecule inhibitors offer distinct advantages over biologics, including oral bioavailability and potentially lower manufacturing costs.[6] Within this domain, the piperidine scaffold has proven to be a privileged structure in medicinal chemistry, prized for its conformational rigidity and synthetic versatility.[7]

This guide provides a detailed exploration of 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid , a versatile chemical building block, in the rational design and synthesis of potent adhesion molecule inhibitors. We will delve into the underlying mechanisms, provide detailed synthesis protocols, and offer expert insights into the experimental choices, empowering researchers to accelerate their drug discovery programs.

The Rationale for the Scaffold: Deconstructing the Molecule

The efficacy of this compound as a scaffold stems from the distinct roles played by its three core components:

  • The Piperidine Ring: This saturated heterocycle serves as a rigid, three-dimensional core. Its defined chair-like conformation allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity binding to a target protein.[8][9]

  • The N-Acyl Group (4-Methoxybenzoyl): The attachment of the 4-methoxybenzoyl group to the piperidine nitrogen serves multiple purposes. It introduces a planar, aromatic system capable of engaging in π-π stacking or hydrophobic interactions within a protein's binding pocket. The methoxy group can act as a hydrogen bond acceptor, further anchoring the molecule. This moiety also modulates the overall physicochemical properties of the final compound, influencing factors like solubility and metabolic stability.[10]

  • The 4-Carboxylic Acid: This functional group is a critical handle for synthetic elaboration. It provides a reactive site for amide bond formation, allowing for the introduction of diverse chemical functionalities to explore the target's binding site and optimize potency. Furthermore, the carboxylic acid itself, or a bioisosteric replacement, can mimic the acidic residues (like aspartic acid) in natural protein ligands that often coordinate to metal ions in the binding sites of integrins.[11][12]

Mechanism of Inhibition: Disrupting the VCAM-1/VLA-4 Axis

A primary target for adhesion molecule inhibitors is the interaction between VCAM-1 on activated endothelial cells and its ligand, the α4β1 integrin (also known as Very Late Antigen-4, VLA-4), expressed on leukocytes.[3][13] This interaction is a critical step in the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation.[4] Inhibitors derived from our scaffold are designed to function as antagonists, physically blocking the binding interface between VCAM-1 and VLA-4.

The process of leukocyte extravasation is a well-defined cascade. Inhibiting the VCAM-1/VLA-4 interaction disrupts the "firm adhesion" step, preventing the immune cells from stopping on the blood vessel wall and subsequently migrating into the surrounding tissue.[14][15]

G cluster_blood Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_tissue Inflamed Tissue Leukocyte Leukocyte (with VLA-4) EndothelialCell Activated Endothelial Cell (with VCAM-1) Leukocyte->EndothelialCell 1. Rolling & Adhesion (VLA-4 binds VCAM-1) Tissue Site of Inflammation EndothelialCell->Tissue 2. Transmigration Inhibitor Inhibitor Molecule Inhibitor->EndothelialCell BLOCKS

Figure 1: Mechanism of VCAM-1/VLA-4 Inhibition.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol details the N-acylation of a piperidine-4-carboxylic acid ester, followed by saponification to yield the target carboxylic acid. The initial use of an ester protects the carboxylic acid from unwanted side reactions.

Materials & Reagents:

ReagentFormulaMWSupplier
Ethyl piperidine-4-carboxylateC8H15NO2157.21Sigma-Aldrich
4-Methoxybenzoyl chlorideC8H7ClO2170.59Sigma-Aldrich
Triethylamine (TEA)C6H15N101.19Fisher Scientific
Dichloromethane (DCM), AnhydrousCH2Cl284.93VWR
Lithium Hydroxide (LiOH)LiOH23.95Acros Organics
Tetrahydrofuran (THF)C4H8O72.11J.T.Baker
Hydrochloric Acid (HCl), 1MHCl36.46EMD Millipore
Ethyl Acetate (EtOAc)C4H8O288.11Fisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04Sigma-Aldrich

Workflow Diagram:

Figure 2: Two-step synthesis workflow for the core scaffold.

Step-by-Step Procedure:

Step A: Synthesis of Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Expert Insight: The reaction is monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting amine indicates reaction completion.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.

Step B: Synthesis of this compound

  • Dissolve the crude ester from Step A in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Expert Insight: Saponification progress is monitored by TLC, observing the disappearance of the ester spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt).

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under high vacuum to afford this compound as a white solid. Purity can be assessed by NMR and LC-MS.

Protocol 2: Elaboration into a Model Adhesion Molecule Inhibitor via Amide Coupling

This protocol demonstrates how to use the synthesized scaffold to create a final inhibitor. We will couple the carboxylic acid with 4-aminobiphenyl, a fragment chosen to probe a hypothetical hydrophobic pocket in the target protein.

Materials & Reagents:

ReagentFormulaMWSupplier
This compoundC14H17NO4263.29Synthesized in Protocol 1
4-AminobiphenylC12H11N169.22TCI America
HATU (Coupling Reagent)C10H15F6N6OP380.23Chem-Impex Int'l
DIPEA (N,N-Diisopropylethylamine)C8H19N129.24Sigma-Aldrich
Dimethylformamide (DMF), AnhydrousC3H7NO73.09Acros Organics

Workflow Diagram:

Figure 3: Amide coupling workflow to generate the final inhibitor.

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add 4-aminobiphenyl (1.05 eq), followed by DIPEA (3.0 eq). Stir for 5 minutes.

  • Expert Insight: HATU is a highly efficient, modern coupling reagent that minimizes racemization and often leads to cleaner reactions and higher yields compared to older reagents like DCC/HOBt. It works by activating the carboxylic acid as an unstable acyl-iminium species, which is highly reactive towards the amine.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture. The solution may turn slightly yellow.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting acid is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

  • Characterize the pure compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Notes: Biological Evaluation

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target interaction.

1. Cell-Free VCAM-1/VLA-4 Binding Assay (ELISA-based):

  • Principle: To quantify the direct inhibition of the protein-protein interaction.

  • Method:

    • Coat a 96-well plate with recombinant human VCAM-1.

    • Block non-specific binding sites.

    • Pre-incubate recombinant human VLA-4 with varying concentrations of the synthesized inhibitor.

    • Add the VLA-4/inhibitor mixture to the VCAM-1 coated plate and incubate.

    • Wash away unbound VLA-4.

    • Detect bound VLA-4 using a primary antibody against VLA-4 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: The results are used to calculate the IC50 value, the concentration of inhibitor required to block 50% of the VCAM-1/VLA-4 binding.

2. Cell-Based Leukocyte Adhesion Assay:

  • Principle: To assess the inhibitor's efficacy in a more physiologically relevant context.

  • Method:

    • Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in a 96-well plate.

    • Activate the HUVECs with an inflammatory stimulus like TNF-α to induce VCAM-1 expression.[16]

    • Label a leukocyte cell line (e.g., Jurkat cells, which express VLA-4) with a fluorescent dye (e.g., Calcein-AM).

    • Pre-treat the fluorescently labeled leukocytes with various concentrations of the inhibitor.

    • Add the treated leukocytes to the activated HUVEC monolayer and allow them to adhere.

    • Wash away non-adherent cells.

    • Quantify the remaining adherent cells by measuring the fluorescence in each well.

  • Data Analysis: Calculate the IC50 value for the inhibition of cell adhesion.

Hypothetical Structure-Activity Relationship (SAR) Data:

Compound IDR-Group (at Carboxamide)VCAM-1/VLA-4 Binding IC50 (nM)Cell Adhesion IC50 (nM)
M-001 4-Biphenyl75150
M-002 Phenyl450800
M-003 4-Chlorophenyl210430
M-004 Naphthyl55115

This table illustrates how modifying the amide portion (the R-group) can significantly impact inhibitory potency, guiding future rounds of synthesis and optimization.

Conclusion and Future Outlook

This compound represents a highly adaptable and strategically valuable starting point for the development of small-molecule adhesion molecule inhibitors. Its synthesis is robust, and its structure provides clear vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein offer a solid foundation for researchers aiming to tackle inflammatory and autoimmune diseases by disrupting the pathological recruitment of leukocytes. Future work will undoubtedly focus on fine-tuning the scaffold's substituents to optimize interactions with specific sub-pockets of the integrin-ligand interface and to develop inhibitors with superior drug-like properties for clinical advancement.

References

Application Note: A Comprehensive Guide to Cell-Based Efficacy Testing of Novel 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for designing novel drugs. The compound "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" and its analogs are of particular interest. The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor, a critical ligand-gated ion channel.[2] Furthermore, the N-benzoyl moiety is reminiscent of structures found in other neuromodulatory agents, suggesting a potential for these new analogs to interact with a range of central nervous system (CNS) targets, including G-Protein Coupled Receptors (GPCRs) and other ion channels.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a library of novel this compound analogs. We present a logical, tiered screening cascade designed to first identify the primary molecular target class and subsequently elucidate the specific mechanism of action through detailed, validated cell-based assays. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.[5][6]

Section 1: The Strategic Screening Cascade

To efficiently characterize a library of novel analogs with unknown targets, a hierarchical screening approach is paramount. This strategy conserves resources by first using broad, high-throughput assays to classify compounds, followed by more specific, lower-throughput assays to deconvolve the precise mechanism for promising "hits."

Our proposed cascade begins with parallel primary screens to determine if the analogs interact with broad target classes (GPCRs or ion channels). Hits from these screens are then funneled into specific secondary assays to determine functional activity and signaling pathways.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) Compound_Library Analog Library (1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Analogs) Binding_Assay Assay 1: Radioligand Binding Screen (e.g., GPCR Panel via SPA) Compound_Library->Binding_Assay MP_Assay Assay 2: Functional Membrane Potential Screen Compound_Library->MP_Assay GPCR_Hits GPCR Binders (from Assay 1) Binding_Assay->GPCR_Hits Ion_Channel_Hits Functional Hits (from Assay 2) MP_Assay->Ion_Channel_Hits Identifies functional modulators cAMP_Assay Assay 3: cAMP Accumulation (Gs/Gi Signaling) GPCR_Hits->cAMP_Assay Calcium_Assay Assay 4: Calcium Flux (Gq Signaling) GPCR_Hits->Calcium_Assay MP_Dose_Response Dose-Response Membrane Potential Assay Ion_Channel_Hits->MP_Dose_Response Potency_GsGi Potency_GsGi cAMP_Assay->Potency_GsGi Potency_Gq Potency_Gq Calcium_Assay->Potency_Gq Potency_IC Potency_IC MP_Dose_Response->Potency_IC Determine EC50/IC50 for ion channel modulation

Figure 1: Proposed workflow for characterizing novel piperidine analogs.

Section 2: Primary Screening Protocols

The goal of primary screening is to broadly and rapidly identify which analogs have biological activity. We propose two parallel assays: a binding assay to identify interactions with a known panel of receptors and a functional assay to detect changes in cell membrane potential, a hallmark of ion channel or ion channel-coupled receptor activity.

Assay 1: High-Throughput Radioligand Binding Screen via Scintillation Proximity Assay (SPA)

Principle: SPA is a homogeneous technology that measures radioligand binding to receptors without the need for a physical separation step.[7] Cell membranes expressing the receptor of interest are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it is brought close enough to the bead to excite the scintillant, producing light. Unbound radioligand in solution is too far away to cause a signal.[8][9] Test compounds that compete for the binding site will reduce the signal. This assay is ideal for screening against a panel of known GPCRs and ion channels.

Detailed Protocol:

  • Materials:

    • HEK293 cell membranes expressing the target receptor (e.g., Dopamine D2, GABA-A).

    • Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.[9]

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2).

    • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Analog library compounds dissolved in 100% DMSO.

    • 384-well white, clear-bottom microplates.

  • Equipment:

    • Microplate scintillation counter (e.g., PerkinElmer MicroBeta²).

    • Multichannel pipette or automated liquid handler.

  • Method:

    • Bead-Membrane Slurry Preparation: In a microcentrifuge tube, mix the appropriate amount of receptor membranes with WGA-SPA beads in assay buffer. Incubate for 30 minutes at room temperature with gentle agitation to allow the membranes to bind to the beads.

    • Compound Plating: Dispense 1 µL of analog compound (or DMSO for controls) into the wells of the 384-well plate. A typical screening concentration is 10 µM.

    • Reagent Addition: Add 20 µL of the bead-membrane slurry to each well.

    • Initiate Reaction: Add 20 µL of the radioligand (prepared in assay buffer at 2x the final concentration, typically at its Kd value) to all wells to start the binding reaction.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Data Acquisition: Measure the light output (in Counts Per Minute, CPM) using a microplate scintillation counter.

  • Controls & Validation:

    • Total Binding (Negative Control): Wells containing DMSO instead of a test compound.

    • Non-Specific Binding (Positive Control): Wells containing DMSO and a high concentration of a known, non-labeled competitor ligand to displace all specific radioligand binding.

    • Data Analysis: Calculate the percent inhibition for each analog: % Inhibition = 100 * (1 - [CPM_sample - CPM_NSB] / [CPM_Total - CPM_NSB]). A "hit" is typically defined as an inhibition value exceeding a certain threshold (e.g., >50%).

Assay 2: Functional Membrane Potential Assay

Principle: This assay measures changes in the electrical potential across the cell membrane using voltage-sensitive fluorescent dyes.[10][11] The dye's fluorescence intensity changes in proportion to the membrane potential. Depolarization (membrane potential becomes less negative) or hyperpolarization (becomes more negative) caused by the opening or closing of ion channels will result in a detectable change in fluorescence.[12] This method functionally screens for modulators of any target that influences ion flux.

Detailed Protocol:

  • Materials:

    • CHO or HEK293 cells stably expressing a target of interest (or a panel of targets).

    • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices), containing a fluorescent dye and a quencher.[12]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Analog library compounds dissolved in DMSO.

    • Known ion channel opener (e.g., KCl for depolarization) and blocker as positive controls.

    • 384-well black, clear-bottom, cell-culture treated microplates.

  • Equipment:

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.

    • CO₂ incubator.

  • Method:

    • Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Prepare the dye loading solution according to the manufacturer's protocol.[12] Remove the cell culture medium and add 25 µL of the dye solution to each well.

    • Incubation: Incubate the plate for 60 minutes at 37°C or room temperature, as optimized for the cell line.[12] The dye will load into the cells, and its distribution will equilibrate according to the resting membrane potential. The extracellular quencher ensures that only the signal from within the cells is detected.[13]

    • Compound Preparation: Prepare a 4x concentrated compound plate in assay buffer.

    • Data Acquisition:

      • Place the cell plate and the compound plate into the FLIPR instrument.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument will then automatically add 12.5 µL of the compound from the compound plate to the cell plate.

      • Immediately begin kinetic reading of fluorescence for 2-5 minutes to capture any rapid changes in membrane potential.

      • (Optional) After the initial read, a second addition of a known agonist or channel opener can be performed to test for antagonist activity.

  • Controls & Validation:

    • Vehicle Control: Wells treated with DMSO to define the baseline response.

    • Positive Control: Wells treated with a known activator (e.g., KCl to cause depolarization) or inhibitor of the target channel.

    • Data Analysis: Analyze the kinetic data by measuring the maximum change in fluorescence (Max-Min) or the area under the curve (AUC). Normalize the response to the vehicle control to identify compounds causing significant changes.

Section 3: Secondary Assays for GPCR-Active Hits

Analogs identified as binders in the SPA screen (Assay 1) must be functionally characterized. GPCRs primarily signal through three G-protein families: Gs (stimulatory), Gi (inhibitory), and Gq. Assays measuring the downstream second messengers of these pathways will confirm functional activity and define the mechanism.

GPCR_Signaling cluster_GPCR Cell Membrane cluster_G_Proteins cluster_downstream Intracellular Signaling Ligand Analog GPCR GPCR Ligand->GPCR Binds Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates Gq Gq GPCR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA Activation cAMP->PKA PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers

Figure 2: Simplified GPCR signaling pathways for Gs, Gi, and Gq proteins.

Assay 3: cAMP Accumulation Assay (Gs and Gi Signaling)

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[14] Bioluminescent assays, such as the cAMP-Glo™ Assay, provide a sensitive method to quantify these changes. The assay is based on the principle that cAMP activates Protein Kinase A (PKA), which consumes ATP. A subsequent luciferase reaction uses the remaining ATP to produce light; therefore, a lower light signal corresponds to a higher cAMP level.[15]

Detailed Protocol:

  • Materials:

    • CHO-K1 cells stably expressing the Gs- or Gi-coupled receptor of interest.

    • cAMP-Glo™ Assay Kit (Promega).

    • Forskolin (an adenylyl cyclase activator, required for Gi assays).

    • IBM-X (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Analog compounds for dose-response curves.

    • Solid white 384-well assay plates.

  • Equipment:

    • Luminometer plate reader.

    • CO₂ incubator.

  • Method:

    • Cell Plating: Seed cells in 384-well plates and incubate overnight.

    • Compound Treatment (Gs Assay):

      • Add 5 µL of analog compound dilutions (in buffer containing IBM-X) to the cells.

      • Incubate for 30 minutes at room temperature.

    • Compound Treatment (Gi Assay):

      • Pre-treat cells with analog compound dilutions for 15-30 minutes.

      • Add a fixed concentration of forskolin (e.g., EC₈₀) to all wells to stimulate cAMP production.

      • Incubate for another 30 minutes. The ability of the Gi-activating analog to inhibit this forskolin-stimulated signal is measured.

    • Cell Lysis & Detection:

      • Add 10 µL of cAMP-Glo™ Lysis Buffer and incubate for 20 minutes to lyse cells and liberate cAMP.

      • Add 20 µL of cAMP Detection Solution (containing PKA and luciferase) and incubate for 20 minutes.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a cAMP standard curve to convert luminescence values to cAMP concentrations.

    • Plot the dose-response curve (cAMP concentration vs. log[analog concentration]).

    • Calculate the EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists) using a four-parameter logistic fit.

Assay 4: Intracellular Calcium Flux Assay (Gq Signaling)

Principle: Gq-coupled receptors activate Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16] This transient increase in intracellular Ca²⁺ can be measured using fluorescent dyes (like Fluo-8) that increase their fluorescence intensity upon binding to calcium.[17][18]

Detailed Protocol:

  • Materials:

    • HEK293 cells stably expressing the Gq-coupled receptor of interest.

    • FLIPR Calcium Assay Kit (e.g., Molecular Devices) or Fluo-8 dye.

    • Probenecid (an anion-transport inhibitor to prevent dye leakage from cells).[18]

    • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

    • Analog compounds for dose-response curves.

    • 384-well black, clear-bottom microplates.

  • Equipment:

    • FLIPR or other fluorescence plate reader with kinetic reading and liquid handling capabilities.

  • Method:

    • Cell Plating: Seed cells into 384-well plates and incubate overnight.

    • Dye Loading: Prepare the calcium-sensitive dye solution in Assay Buffer as per the manufacturer's instructions. Remove the culture medium and add 25 µL of the dye solution.

    • Incubation: Incubate for 60 minutes at 37°C, 5% CO₂, allowing the dye to enter the cells.

    • Data Acquisition:

      • Place the cell plate and a compound plate (prepared at 4x final concentration) into the FLIPR instrument.

      • Record a stable baseline fluorescence for 10-20 seconds.

      • The instrument adds 12.5 µL of the analog compound.

      • Measure the fluorescence intensity kinetically for 90-180 seconds to capture the calcium transient.

  • Data Analysis:

    • Calculate the maximum fluorescence signal change (Max-Min) for each well.

    • Plot the dose-response curve (Max-Min vs. log[analog concentration]).

    • Calculate the EC₅₀ value using a four-parameter logistic fit to determine the potency of the analog.

Section 4: Data Interpretation and Summary

A successful screening campaign will generate a large amount of data. It is crucial to organize this data in a clear, comparable format to facilitate hit selection and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Efficacy Data for a Series of Piperidine Analogs

Analog IDTarget Binding (Assay 1)Gs ActivityGi ActivityGq ActivityIon Channel Activity
% Inhibition @ 10 µM cAMP EC₅₀ (nM) cAMP IC₅₀ (nM) Ca²⁺ EC₅₀ (nM) Membrane Potential EC₅₀ (nM)
Parent D2: 65%>10,000850>10,000>10,000
Analog-01 D2: 88%>10,000120>10,000>10,000
Analog-02 GABA-A: 72%N/AN/AN/A450
Analog-03 5-HT2A: 91%>10,000>10,00075>10,000
Analog-04 D2: <10%>10,000>10,000>10,000>10,000

N/A: Not Applicable or Not Tested based on primary screen results.

This summary table allows for rapid identification of potent and selective compounds. For example, Analog-01 appears to be a potent and selective Gi-coupled receptor agonist, while Analog-03 is a potent Gq-coupled agonist. Analog-02 shows activity consistent with an ion channel modulator, warranting further investigation with more specific ion channel assays or electrophysiology.[19]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a valuable building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides a comprehensive overview of robust purification techniques, addresses common challenges, and offers solutions based on the physicochemical properties of the molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₇NO₄[1]Influences molecular weight and solubility.
Molecular Weight 263.29 g/mol [1]Important for calculations and characterization.
Melting Point 162-163 °C[2]A sharp melting point range is a good indicator of purity.
pKa Estimated pKa₁ (Carboxylic Acid) ~3.7-4.7, Estimated pKa₂ (Piperidine Nitrogen) ~8-9Crucial for developing effective acid-base extraction protocols. The carboxylic acid is deprotonated by weak bases, and the piperidine nitrogen is protonated by acids.
Solubility Soluble in polar organic solvents like ethanol and methanol. Limited solubility in non-polar solvents.[3][4]Guides the choice of solvents for recrystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted starting materials: Piperidine-4-carboxylic acid and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid if a coupling agent is used).

  • Byproducts of the acylation reaction: Such as the diacylated piperidine derivative or products from side reactions of the coupling agents.

  • Residual solvents: From the reaction or initial work-up (e.g., dichloromethane, ethyl acetate, triethylamine).

  • Hydrolysis products: If the amide bond is labile under certain conditions.

Q2: My purified compound is a persistent oil, not a solid. What should I do?

A2: Oiling out during recrystallization is a common issue. This can be caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.

  • Troubleshooting:

    • Try adding a co-solvent to the mixture. For example, if you are using ethanol, adding a small amount of water might induce crystallization.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

    • Slow down the cooling process by allowing the flask to cool to room temperature slowly before placing it in an ice bath.

    • If oiling persists, it may be necessary to perform another purification step, such as column chromatography, to remove the problematic impurities.

Q3: I'm seeing significant tailing of my compound on the TLC plate during chromatography. How can I fix this?

A3: Tailing of carboxylic acids on silica gel is a frequent problem due to the interaction of the acidic proton with the silica surface.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This will keep the carboxylic acid protonated, reducing its interaction with the silica and resulting in a more defined spot.

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the solid.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Preheat the filtration funnel and use a fluted filter paper to speed up the filtration.
No Crystals Form Upon Cooling - The solution is not supersaturated.- The presence of impurities inhibiting crystallization.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Consider an alternative purification method like column chromatography to remove impurities first.
Product is Colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution, then filter it through a pad of celite to remove the charcoal and adsorbed impurities before crystallization. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.- Use a larger column or a smaller amount of crude material.
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.- As mentioned in the FAQs, adding a small percentage of acetic or formic acid to the eluent can help elute carboxylic acids from silica gel.
Cracked or Channeled Column - Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. For this compound, an ethanol/water mixture is a good starting point.[2]

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram of Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot ethanol hot_filter Hot filter to remove insoluble impurities dissolve->hot_filter If impurities present add_water Add hot water until cloudy, then clarify with ethanol hot_filter->add_water cool Slowly cool to room temp, then ice bath add_water->cool vacuum_filter Vacuum filter crystals cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry

Caption: A typical workflow for the recrystallization of this compound.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating acidic, basic, and neutral compounds. Given that our target molecule has both a carboxylic acid and a basic piperidine nitrogen, we can exploit its amphoteric nature. However, for purification from neutral or basic impurities, we will focus on its acidic property.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: The deprotonated carboxylate salt of the target compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid, such as 1M HCl, until the pH is acidic (pH ~2-3). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly under vacuum.

Diagram of Acid-Base Extraction Logic

G start Crude Product in Organic Solvent bicarb_extraction Extract with aq. NaHCO₃ start->bicarb_extraction layers_separated Separate Layers bicarb_extraction->layers_separated organic_layer Organic Layer: Neutral & Basic Impurities layers_separated->organic_layer aqueous_layer Aqueous Layer: Deprotonated Product layers_separated->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtration Filter and Dry precipitate->filtration final_product Purified Solid filtration->final_product

Caption: Logical flow for the purification of the target compound using acid-base extraction.

Protocol 3: Flash Column Chromatography

For challenging separations or when a very high degree of purity is required, flash column chromatography is the method of choice.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.3 for the target compound. Remember to add 0.5-1% acetic acid to the eluent to prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if solubility is an issue) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Confirmation of Purity

After purification, it is essential to confirm the identity and purity of this compound.

  • Melting Point: A sharp melting point at 162-163 °C is a strong indication of high purity.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the piperidine, methoxy, and aromatic protons, and the integration should be consistent with the structure.

  • IR Spectroscopy: Look for the characteristic C=O stretching bands of the carboxylic acid and the amide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid) is a suitable starting point. A single, sharp peak indicates high purity.[5][6][7]

References

Common side reactions in the synthesis of N-aroylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aroylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important scaffolds. N-aroylpiperidines are prevalent in a vast number of pharmaceuticals and bioactive molecules, making their efficient and clean synthesis a critical endeavor.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic work.

I. Foundational Principles: The N-Acylation of Piperidines

The most common method for synthesizing N-aroylpiperidines is the nucleophilic acyl substitution reaction between a piperidine derivative and an activated aroyl species, typically an aroyl chloride. This reaction, often performed under Schotten-Baumann conditions, is generally robust.[1][2][3] However, the reactivity of the starting materials and the reaction conditions can lead to several competing pathways that diminish yield and complicate purification.

Understanding the core mechanism is key to troubleshooting. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the aroyl chloride, forming a tetrahedral intermediate.[3] Subsequent collapse of this intermediate and expulsion of the chloride leaving group, typically facilitated by a base, yields the desired N-aroylpiperidine.

Below is a generalized workflow for this transformation.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Piperidine Piperidine Derivative Mixing Combine Reactants Piperidine->Mixing AroylChloride Aroyl Chloride AroylChloride->Mixing Base Base (e.g., NaOH, Pyridine) Base->Mixing Solvent Solvent (e.g., DCM, H2O) Solvent->Mixing Stirring Stirring at Controlled Temperature Mixing->Stirring Quench Reaction Quenching Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Phase Extraction->Drying Purification Chromatography / Recrystallization Drying->Purification Product N-Aroylpiperidine Purification->Product

Caption: General workflow for N-aroylpiperidine synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific side reactions and experimental challenges in a question-and-answer format.

FAQ 1: Hydrolysis of the Aroyl Chloride

Question: My reaction yield is consistently low, and I isolate a significant amount of the corresponding benzoic acid. What is causing this, and how can I prevent it?

Answer:

This is a classic case of a competing hydrolysis reaction. Aroyl chlorides are highly reactive electrophiles and can readily react with water, which may be present in your solvent or introduced with an aqueous base.[4][5][6] This side reaction consumes your aroyl chloride, leading to the formation of the corresponding carboxylic acid and a decrease in the yield of your desired N-aroylpiperidine.

Causality: The carbonyl carbon of an aroyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms.[5] Water, acting as a nucleophile, can attack this carbon, leading to hydrolysis.[6]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If your reaction is sensitive to moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: Adding the aroyl chloride slowly to the mixture of the piperidine and base can favor the desired reaction, as the more nucleophilic piperidine will react preferentially over any trace amounts of water.

  • Choice of Base and Solvent System: For reactions sensitive to water, using an organic base like triethylamine or pyridine in an anhydrous organic solvent (e.g., dichloromethane, THF) can be advantageous over aqueous bases like sodium hydroxide.[2] The Schotten-Baumann reaction, which utilizes a biphasic system of water and an organic solvent, relies on the faster reaction of the amine with the acyl chloride in the organic phase, while the base in the aqueous phase neutralizes the generated HCl.[1]

G cluster_desired Desired Reaction cluster_side Side Reaction AroylChloride Aroyl Chloride Piperidine Piperidine AroylChloride->Piperidine Nucleophilic Attack (Amine) Water Water (H₂O) AroylChloride->Water Nucleophilic Attack (Water) Product N-Aroylpiperidine Piperidine->Product Byproduct Benzoic Acid Water->Byproduct

Caption: Competing pathways for the aroyl chloride.

FAQ 2: Formation of a Diacylated Piperidine or Other Over-acylation Byproducts

Question: I am working with a piperidine that has other nucleophilic functional groups, and I am observing byproducts corresponding to multiple acylations. How can I achieve selective N-acylation?

Answer:

This issue arises when your piperidine substrate contains other nucleophilic sites, such as hydroxyl or additional amino groups. The aroyl chloride can react with these groups in addition to the piperidine nitrogen. Even with a simple piperidine, under certain conditions, side reactions on the piperidine ring itself can be observed, although less common in standard N-acylation.

Causality: The relative nucleophilicity of the different functional groups on your substrate will determine the product distribution. Primary amines are generally more nucleophilic than secondary amines, which are more nucleophilic than alcohols. However, steric hindrance can also play a significant role.

Mitigation Strategies:

  • Protecting Groups: The most reliable method to ensure selectivity is to protect the other nucleophilic functional groups. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. An additional amino group can be protected with a Boc or Cbz group. These protecting groups can be removed after the N-acylation is complete.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the aroyl chloride (using 1.0-1.1 equivalents) can help minimize over-acylation. Adding the acylating agent slowly to the reaction mixture is also recommended.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity, as the more reactive nucleophile will react preferentially at a lower temperature.

Functional GroupCommon Protecting GroupDeprotection Conditions
Hydroxyl (-OH)tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)
Amino (-NH2)tert-Butoxycarbonyl (Boc)Acid (e.g., TFA, HCl)
Carboxyl (-COOH)Methyl or Ethyl EsterSaponification (e.g., LiOH, NaOH)
FAQ 3: Epimerization of Chiral Centers

Question: My piperidine starting material is enantiomerically pure, but I am observing a loss of stereochemical integrity in my final product. What could be causing this epimerization?

Answer:

Epimerization, the change in configuration at one stereocenter, can be a significant issue when working with chiral piperidines, especially those with stereocenters alpha to the nitrogen.

Causality: While less common during a standard N-acylation, epimerization can occur under certain conditions, particularly if the reaction involves prolonged exposure to harsh bases or elevated temperatures. More recent studies have shown that photoredox-mediated processes can lead to reversible epimerization at the α-amino position through a radical intermediate.[7][8][9][10] While not a direct side reaction of a simple acylation, it highlights the potential lability of this position.

Mitigation Strategies:

  • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to carry out the acylation. Bases like triethylamine or diisopropylethylamine (DIPEA) are generally milder than inorganic bases like NaOH.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor epimerization.

  • Avoid Harsh Work-up: Be mindful of the pH during the work-up procedure. Extremes in pH can sometimes contribute to epimerization.

G ChiralPiperidine Enantiopure Piperidine Acylation N-Acylation Reaction ChiralPiperidine->Acylation DesiredProduct Desired Enantiopure Product Acylation->DesiredProduct Epimerization Epimerization Conditions (e.g., Harsh Base, High Temp) Acylation->Epimerization DesiredProduct->Epimerization RacemicProduct Racemic or Diastereomeric Mixture Epimerization->RacemicProduct

Caption: Potential pathway for loss of stereochemical integrity.

III. Experimental Protocols

Protocol 1: General Procedure for N-Aroylation using an Aroyl Chloride

This protocol describes a standard method for the N-acylation of a piperidine derivative.

  • Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Aroyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the aroyl chloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-aroylpiperidine.

IV. Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Benzoic Acid Byproduct Hydrolysis of aroyl chloride.Use anhydrous conditions; slow addition of aroyl chloride; consider organic base.
Over-acylation Byproducts Presence of multiple nucleophilic sites.Use protecting groups; control stoichiometry; lower reaction temperature.
Loss of Stereochemical Integrity Epimerization at chiral centers.Use mild base and low temperature; minimize reaction time; avoid harsh work-up.
Incomplete Reaction Sterically hindered piperidine or deactivated aroyl chloride.Increase reaction temperature; use a more reactive acylating agent (e.g., acid anhydride with a catalyst); extend reaction time.

This guide provides a framework for understanding and addressing common challenges in the synthesis of N-aroylpiperidines. By applying these principles of causality and mitigation, researchers can optimize their synthetic routes, improve yields, and ensure the desired product quality.

V. References

  • chemguide: CIE A level chemistry support. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

  • Shen, Z., Wang, M. M., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131.

  • eScholarship, University of California. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.

  • Shen, Z., Wang, M. M., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Journal of the American Chemical Society, 142(20), 9154–9159.

  • Ambeed.com. (n.d.). Reactions of Piperidines.

  • PubMed. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.

  • Shen, Z., Wang, M. M., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(15), 9329–9335.

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level.

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine.

  • BenchChem. (2025). Application Note and Protocol: Acylation of 4-Acetylpiperidine.

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Schotten–Baumann reaction.

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism.

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

  • Chemisty Notes. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.

  • PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters.

  • BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis.

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with Piperidine-1-carbonyl azide.

  • BenchChem. (2025). Minimizing side products in 3,3-Dipropylpiperidine reactions.

  • Google Patents. (n.d.). US3342821A - N, n'-bis(hydrocarbylsulfinyl) piperazines.

References

Technical Support Center: Synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Reaction Overview

The synthesis of this compound is most commonly achieved via a two-step process starting from a commercially available precursor, ethyl isonipecotate (ethyl piperidine-4-carboxylate). The core transformation is a nucleophilic acyl substitution, specifically an N-acylation of the piperidine's secondary amine with 4-methoxybenzoyl chloride, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid. This N-acylation is a classic example of the Schotten-Baumann reaction.[1][2]

Synthetic Pathway Diagram

G cluster_0 Step 1: N-Acylation (Schotten-Baumann) cluster_1 Step 2: Ester Hydrolysis (Saponification) A Ethyl Isonipecotate C Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to RT B 4-Methoxybenzoyl Chloride B->C D Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate E 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid D->E Base (e.g., NaOH or LiOH) THF/Water Acidification (HCl)

Caption: Overall synthetic route from ethyl isonipecotate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My N-acylation (Step 1) yield is very low or has failed completely. What are the likely causes?

Answer: This is a common issue often traced back to reagent quality or reaction conditions. Let's break down the potential culprits:

  • Degraded 4-Methoxybenzoyl Chloride: Acyl chlorides are highly sensitive to moisture.[3] If the reagent has been stored improperly or for a long time, it may have hydrolyzed back to 4-methoxybenzoic acid, which is unreactive under these conditions.

    • Validation: A simple test is to carefully quench a small sample of the acyl chloride with anhydrous methanol. The reaction should be exothermic and produce methyl 4-methoxybenzoate, which can be easily distinguished from the starting acid by Thin Layer Chromatography (TLC).[4]

    • Solution: Use freshly opened or newly prepared acyl chloride. If you suspect degradation, you can regenerate the acyl chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • Inappropriate Base or Stoichiometry: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the starting piperidine if not neutralized.[1]

    • Causality: A non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is ideal. It scavenges the HCl without competing with the piperidine for the acyl chloride.[5] Using an inorganic base like NaOH in a biphasic system is possible but can increase the risk of hydrolyzing the acyl chloride.[2][6]

    • Solution: Use at least 1.1 to 1.5 equivalents of a dry, tertiary amine base like triethylamine. Ensure the base is added before the dropwise addition of the acyl chloride.

  • Reaction Temperature: While the reaction is often robust, temperature control is key.

    • Causality: Adding the acyl chloride at 0 °C helps to control the initial exotherm of the reaction, preventing potential side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

    • Solution: Begin the addition of 4-methoxybenzoyl chloride in an ice bath (0 °C) and then let the reaction stir at room temperature for several hours. Monitor progress by TLC.

Question 2: My TLC plate shows multiple spots after the acylation reaction, besides my starting material and product.

Answer: The formation of byproducts is often indicative of issues with moisture or stoichiometry.

  • Spot at the Baseline (Polar): This is likely 4-methoxybenzoic acid, resulting from the hydrolysis of your acyl chloride by trace water in the solvent, base, or on the glassware.[6]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Distill the triethylamine base if it is from an old bottle.

  • Less Polar Spot: While less common for this specific substrate, the formation of a di-acylated product or other side reactions can occur if conditions are not optimized.

    • Solution: Adhere to the recommended stoichiometry (typically 1.0 eq piperidine derivative to 1.1 eq acyl chloride). Over-addition of the acylating agent is a common cause of such byproducts.

Question 3: The final product after hydrolysis (Step 2) is difficult to isolate or purify. Why?

Answer: The final product is a zwitterionic compound at neutral pH, containing both a basic nitrogen and an acidic carboxylic acid. This gives it unusual solubility properties.

  • Problem: The product may be soluble in both aqueous and organic layers during workup, or it may precipitate unexpectedly.

    • Causality: At the end of the basic hydrolysis, the product exists as a sodium or lithium carboxylate salt, which is water-soluble. To isolate the neutral compound, the solution must be carefully acidified.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly acidify with an acid like 1M HCl. The target compound will precipitate out as you approach its isoelectric point (typically around pH 2-4). Monitor the pH carefully; over-acidification can lead to the formation of the water-soluble hydrochloride salt. Collect the precipitated solid by filtration.[7]

Frequently Asked Questions (FAQs)

Q1: Why is it preferable to start with ethyl isonipecotate instead of isonipecotic acid?

A1: Starting with isonipecotic acid directly for the N-acylation is problematic. The free carboxylic acid can interfere with the reaction, and the zwitterionic nature of the starting material makes it poorly soluble in common anhydrous organic solvents like DCM. By starting with the ethyl ester, we protect the carboxylic acid group, which improves solubility and prevents side reactions.[7] The ester is then easily removed in a final, high-yielding hydrolysis step.[8]

Q2: What is the mechanism of the Schotten-Baumann reaction in Step 1?

A2: The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The triethylamine base then neutralizes the liberated HCl.[1][9]

Schotten-Baumann Mechanism Diagram

Caption: Simplified mechanism of N-acylation.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% methanol in dichloromethane or 50% ethyl acetate in hexanes. The starting ethyl isonipecotate is a primary/secondary amine and will be more polar (lower Rf) than the acylated ester product. The final carboxylic acid product is very polar and will likely remain at the baseline in many solvent systems. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate (Step 1)
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl isonipecotate (1.0 eq.).

  • Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[5]

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred piperidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Step 2)
  • Dissolve the crude ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.) to the solution.

  • Stir the reaction at room temperature for 12-18 hours or with gentle heating (e.g., 40 °C) for 2-4 hours, until TLC indicates complete consumption of the starting ester.[8][10]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring to acidify the mixture to a pH of ~3.

  • A white precipitate of the final product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and then with a small amount of a cold non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum to obtain this compound as a white solid.

Experimental Workflow Diagram

References

Stability testing of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Welcome to the technical support guide for "this compound." This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability testing of this molecule. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental design, helping you anticipate and resolve challenges in your stability studies.

Frequently Asked Questions (FAQs)

Q1: I'm starting my stability study. What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the molecule has three primary points of susceptibility: the amide bond, the tertiary amine within the piperidine ring, and the carboxylic acid group.

  • Hydrolytic Cleavage: The amide bond is the most probable site for hydrolysis under strong acidic or basic conditions, which would yield 4-methoxybenzoic acid and piperidine-4-carboxylic acid. Amides are significantly more resistant to hydrolysis than esters due to resonance stabilization, so expect this pathway to require forcing conditions like heat.[1][2]

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation.[3] This can lead to the formation of an N-oxide, which is a common metabolic and degradation pathway for such compounds. More aggressive oxidation could potentially lead to ring-opening products.[4][5]

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety may undergo decarboxylation, leading to the loss of CO₂ and the formation of 1-(4-Methoxybenzoyl)piperidine. While aromatic carboxylic acids can be quite stable, this pathway should be investigated under thermal stress.[6][7]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical degradation pathways. While the specific chromophores in this molecule are not exceptionally labile, photostability must be confirmed according to ICH Q1B guidelines.[8][9][10]

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_products Potential Degradation Products main Parent Compound p1 4-Methoxybenzoic Acid + Piperidine-4-carboxylic acid main->p1 Hydrolysis (Acid/Base, Heat) p2 N-Oxide Derivative main->p2 Oxidation (e.g., H₂O₂) p3 Decarboxylated Product main->p3 Thermal Stress (High Heat) p4 Photolytic Products main->p4 Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for the target molecule.

Q2: My HPLC analysis shows a loss of the parent peak over time, but no new peaks are appearing. What could be the issue?

A2: This is a common and often perplexing issue. There are several potential causes:

  • Degradant Insolubility: The degradation products may not be soluble in your mobile phase. They could be precipitating in the sample vial or adsorbing onto the column irreversibly. Try altering the solvent composition of your sample diluent to match the initial mobile phase more closely.

  • Lack of a Chromophore: Some degradation pathways, like certain ring-opening reactions or decarboxylation, might produce fragments that lack a UV-absorbing chromophore, making them invisible to a standard UV detector. If you suspect this, using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is essential for a comprehensive mass balance analysis.

  • High Volatility of Degradants: A highly volatile degradation product might evaporate from the sample solution, leading to a loss of mass without a corresponding new peak.

  • Adsorption to Container: The parent compound or its degradants might be adsorbing to the surface of your storage container (e.g., glass or plastic vials). Using silanized glass vials can sometimes mitigate this issue.

Q3: I'm seeing new peaks in my chromatogram after oxidative stress with H₂O₂. How can I tentatively identify them?

A3: The most likely product from mild oxidative stress is the N-oxide.[3] An N-oxide derivative will have a molecular weight that is 16 Da higher than the parent compound. The best way to confirm this is with LC-MS analysis. The N-oxide is also typically more polar than the parent tertiary amine, so it should have a shorter retention time on a reverse-phase HPLC column. If you see a new, more polar peak with a mass of (Parent + 16), it is very likely the N-oxide.

Q4: How does pH affect the stability of this compound, particularly the amide bond?

A4: The stability of this compound is expected to be pH-dependent.

  • Neutral pH (approx. 6-8): The compound is likely to be most stable at a neutral pH.

  • Acidic Conditions (pH < 4): Under strong acidic conditions and heat, acid-catalyzed hydrolysis of the amide bond is the primary concern.[2] The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 9): Under strong alkaline conditions and heat, base-catalyzed hydrolysis of the amide bond can occur.[2][11] This proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

A pH-rate profile study is recommended to determine the pH of maximum stability, which is critical for developing liquid formulations. A study on a similar compound, CLEFMA, confirmed that amide hydrolysis was a major degradation pathway in acidic buffer.[12][13]

Troubleshooting Guides & Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand degradation pathways and to develop a stability-indicating analytical method.[14] The following protocol is a standard starting point, based on ICH guidelines.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the specificity of the analytical method.

Workflow Diagram:

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) control Unstressed Control (Stored at 4°C in dark) start->control Aliquot Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Aliquot Stock base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Aliquot Stock oxid Oxidative (3% H₂O₂, RT) start->oxid Aliquot Stock thermal Thermal (Solid & Solution) (80°C) start->thermal Aliquot Stock photo Photolytic (ICH Q1B) (Solid & Solution) start->photo Aliquot Stock analysis Analyze all samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxid->analysis thermal->analysis dark_control Dark Control (for Photolytic study) photo->dark_control prepare alongside photo->analysis dark_control->analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[3]

    • Thermal Degradation: Place both a solid sample and 1 mL of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][15] Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the chamber alongside the exposed sample.[15]

  • Sampling and Analysis:

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Data Summary Table (Hypothetical Results):

Stress ConditionDurationParent Compound Remaining (%)Key Degradation Products (Tentative)
0.1 M HCl, 60°C24 hrs~85%Amide hydrolysis products
0.1 M NaOH, 60°C24 hrs~90%Amide hydrolysis products
3% H₂O₂, RT8 hrs~92%N-Oxide derivative
80°C (Solid)48 hrs>98%Minor decarboxylation product
Photolytic (ICH Q1B)Per Guideline>99%No significant degradation
Troubleshooting Guide: Unexpected Peaks in HPLC

Encountering unexpected peaks is a standard part of stability analysis. This decision tree can help guide your investigation.

G cluster_photo If from Photostability Study start Unexpected Peak Observed in HPLC Chromatogram q1 Is the peak present in the unstressed control sample? start->q1 ans_yes1 Yes q1->ans_yes1 ans_no1 No q1->ans_no1 q2 Is the peak present in the dark control but not the light-exposed sample? ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 q3 Does the peak area increase with stress duration? ans_yes3 Yes q3->ans_yes3 ans_no3 No q3->ans_no3 q4 Run LC-MS. Does the mass correspond to a predicted degradant (e.g., +16, hydrolysis)? ans_yes4 Yes q4->ans_yes4 ans_no4 No q4->ans_no4 res1 Likely an impurity from synthesis or a mobile phase artifact. Investigate raw materials and blanks. ans_yes1->res1 ans_no1->q3 res2 Likely a thermally-induced degradant. The photostability chamber temperature may be too high. ans_yes2->res2 ans_no2->q1 res4 Peak is a true degradation product. Proceed with characterization. ans_yes3->res4 res3 Likely a random artifact (e.g., injector issue, air bubble). Re-inject sample. ans_no3->res3 res5 Tentatively identify the degradant. Proceed with structural elucidation. ans_yes4->res5 res6 Mass does not match common pathways. Consider complex reactions, interactions with excipients, or secondary degradation. ans_no4->res6 res4->q4 start_photo Unexpected Peak in Light-Exposed Sample start_photo->q2

References

Technical Support Center: Optimization of Coupling Reactions with 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile building block. The primary application for this molecule is amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] This guide will focus on troubleshooting common issues and providing robust protocols to ensure high-yield, clean reactions.

Section 1: Amide Coupling Reactions - Troubleshooting & FAQs

Amide bond formation is deceptively simple; however, challenges such as low yields, side reactions, and difficult purifications are common.[3] This section addresses the most frequent issues encountered when coupling this compound with a primary or secondary amine.

FAQ 1.1: My reaction yield is low or non-existent. What are the most likely causes?

Low or no product formation is a frequent issue that can typically be traced back to a few key factors.[4] A systematic check of these variables is the most efficient way to troubleshoot the problem.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[4] If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete, leading to poor yields.

  • Presence of Moisture: Water is detrimental to amide coupling reactions. It can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[4] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry: While a 1:1 ratio of acid to amine is theoretically sufficient, it is common practice to use a slight excess (1.0 - 1.2 equivalents) of the amine to drive the reaction to completion, especially if the amine is not the most valuable component.[5]

  • Suboptimal Base Selection/Amount: A base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid for activation.[6][7] Using an insufficient amount of base (typically 2-3 equivalents) or a nucleophilic base like triethylamine (TEA) can lead to side reactions and lower yields.[8][9]

  • Steric Hindrance: If the amine partner is particularly bulky, the reaction rate can be significantly reduced.[4] In such cases, switching to a more powerful coupling reagent, increasing the reaction temperature, or extending the reaction time may be necessary.[10]

Troubleshooting Flowchart: Diagnosing Low Yield

Here is a logical workflow to diagnose the root cause of a low-yield coupling reaction.

G start Low Yield Observed check_reagents Are reagents (coupling agent, base, acid) fresh and anhydrous? start->check_reagents check_solvent Was the solvent anhydrous? check_reagents->check_solvent purify_reagents Purify/Dry Reagents & Solvent. Re-run reaction. check_reagents->purify_reagents No check_atmosphere Was the reaction run under an inert atmosphere (N2/Ar)? check_solvent->check_atmosphere check_solvent->purify_reagents No no_product No Product Formed check_atmosphere->no_product Yes check_atmosphere->purify_reagents No optimize_conditions Optimize Reaction Conditions: - Increase reagent equivalents - Change coupling reagent - Increase temperature/time no_product->optimize_conditions low_product Low Conversion low_product->optimize_conditions

Caption: Troubleshooting workflow for low-yield amide coupling.

FAQ 1.2: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the need to suppress side reactions like racemization.[2]

Reagent ClassExample(s)ProsConsBest For
Aminium/Uronium HATU , HBTUFast reaction rates, high efficiency, low racemization, effective for hindered substrates.[5]Higher cost, can cause guanidinylation of the amine if not pre-activated.[11]Difficult or sterically hindered couplings; when speed is essential.
Carbodiimide EDC , DCC, DICCost-effective, byproducts are often easy to remove (water-soluble for EDC).[12]Slower than HATU, higher risk of racemization without additives (HOBt, Oxyma), can form N-acylurea byproduct.[13]Routine, large-scale synthesis where cost is a factor.
Phosphonium PyBOP, PyAOPHigh reactivity, similar to aminium salts.Can be more expensive, generates phosphine oxide byproducts that can complicate purification.Similar applications to HATU, especially in solid-phase synthesis.

Expert Insight: For general-purpose coupling with this compound, HATU is an excellent first choice due to its high reliability and efficiency.[5][14] For larger-scale reactions where cost is a concern, an EDC/HOBt system provides a robust and economical alternative.[10][15]

FAQ 1.3: What is the best base to use and why?

The choice of base is crucial. You need a base that is strong enough to deprotonate the carboxylic acid but is not nucleophilic enough to compete with the desired amine in reacting with the activated ester.

  • Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the industry standard. Its bulky isopropyl groups provide steric hindrance that makes the nitrogen lone pair non-nucleophilic, preventing it from participating in unwanted side reactions.[16][17]

  • Use with Caution: Triethylamine (TEA) is less sterically hindered and therefore more nucleophilic than DIPEA.[8][9] This can lead to competitive acylation of the TEA itself, reducing the yield of the desired product, especially with highly reactive activated species.[17]

FAQ 1.4: I'm seeing unexpected side products. What could they be?

Side reactions can complicate purification and reduce yield.[18] Here are the most common culprits:

  • N-acylurea Formation: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction for that molecule.[13] Using an additive like HOBt or HOAt minimizes this by trapping the intermediate as a more stable active ester.[12][13]

  • Racemization: If your amine starting material has a chiral center, the basic conditions and activated intermediates can sometimes lead to epimerization. Using additives like HOBt or HOAt and keeping the reaction temperature low (starting at 0 °C) can suppress this.[4][13]

  • Double Acylation: If your amine has more than one nucleophilic site, you may see acylation at multiple positions. This can be controlled by using protecting groups or carefully controlling stoichiometry.

Section 2: Mechanistic Insights & Protocols

Understanding the "why" behind a protocol is key to effective troubleshooting and optimization.

The Mechanism of HATU-Mediated Coupling

HATU is highly effective because it rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine.[5][19] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[19]

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation Acid R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) Acid->ActiveEster Base DIPEA HATU HATU Amide R-CONH-R' (Amide Product) ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2.1: Robust General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for coupling this compound with a primary or secondary amine.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This step, known as pre-activation, generates the reactive OAt-ester.[5]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous NaHCO₃, and finally with brine.[5] These washes remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[10]

References

Challenges in the scale-up production of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By leveraging established chemical principles and providing practical, field-tested advice, this document aims to serve as an essential resource for optimizing your synthetic protocols.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Schotten-Baumann acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 4-methoxybenzoyl chloride.[1][2] This reaction is typically performed in a biphasic system with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The most common culprits include:

  • Hydrolysis of the acylating agent: 4-Methoxybenzoyl chloride can react with water, especially at elevated temperatures or with prolonged reaction times.

  • Incomplete reaction: This can be due to insufficient base, poor mixing in a biphasic system, or low reaction temperature.

  • Product loss during work-up: The product has some solubility in water, so extensive washing or extractions with water can lead to significant losses.

  • Side reactions: At higher pH values, the formation of byproducts can become more significant.

Q3: What are the critical process parameters to monitor during scale-up?

A3: When scaling up the synthesis, the following parameters are critical:

  • Temperature control: The acylation reaction is exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and minimize side product formation.

  • Mixing efficiency: In a biphasic Schotten-Baumann reaction, efficient mixing is vital to ensure adequate contact between the reactants in the organic and aqueous phases.

  • Rate of addition: The controlled addition of 4-methoxybenzoyl chloride and the base is essential to manage the reaction exotherm and maintain the optimal pH.

  • pH control: Maintaining the pH in the recommended range (typically 9-11) is critical for maximizing yield and minimizing hydrolysis of the acyl chloride.

Q4: What is the best way to purify the final product?

A4: The most common purification method is recrystallization. The choice of solvent is critical and often requires some experimentation. Common solvent systems include water, ethanol, isopropanol, or mixtures thereof. The crude product can also be purified by column chromatography, although this is less practical for large-scale production.[4]

Q5: What are the common impurities I should look for?

A5: Key impurities to monitor include:

  • Unreacted piperidine-4-carboxylic acid: Can be detected by HPLC or NMR.

  • 4-Methoxybenzoic acid: Formed from the hydrolysis of 4-methoxybenzoyl chloride.

  • Di-acylated piperidine derivatives: Although less common, this can occur under certain conditions.

  • Residual solvents: From the reaction and purification steps.

II. Troubleshooting Guide

This section provides a more in-depth analysis of potential problems, their root causes, and recommended solutions, organized by the stages of the production process.

Stage 1: Reaction
Problem 1.1: Low Conversion of Starting Material
Probable Cause Recommended Solution
Insufficient Base Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[3] An excess is often beneficial. Monitor the pH throughout the reaction and add more base if necessary to maintain the target range (9-11).
Poor Mixing On a larger scale, mass transfer between the aqueous and organic phases can be limiting.[5] Increase the agitation speed and ensure the reactor is properly baffled. Consider using a phase-transfer catalyst for challenging systems.
Low Reaction Temperature While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., 25-40 °C) can improve the reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
Poor Quality of 4-Methoxybenzoyl Chloride The acylating agent can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored 4-methoxybenzoyl chloride. Consider assaying the purity of the acyl chloride before use.
Problem 1.2: Formation of Significant Byproducts
Probable Cause Recommended Solution
Hydrolysis of 4-Methoxybenzoyl Chloride This is a competing reaction with the desired acylation.[1] To minimize hydrolysis, add the 4-methoxybenzoyl chloride slowly to the reaction mixture. Maintain a controlled temperature, as higher temperatures accelerate hydrolysis.
High pH Excessively high pH can promote side reactions. Maintain the pH within the optimal range of 9-11. Use a pH meter for accurate monitoring and control.
Reaction Runaway The acylation reaction is exothermic. Poor temperature control can lead to a runaway reaction and the formation of degradation products. Ensure the reactor has adequate cooling capacity and add the reactants at a controlled rate.

Experimental Workflow: Reaction Setup and Monitoring

Caption: Reaction workflow for the synthesis of this compound.

Stage 2: Work-up and Extraction
Problem 2.1: Product Loss During Work-up
Probable Cause Recommended Solution
Product Solubility in Water The product has some aqueous solubility, which increases with temperature and pH. When washing the crude product, use cold water to minimize losses. Avoid excessive washing.
Emulsion Formation During the extraction phase, emulsions can form, making phase separation difficult. To break emulsions, you can add brine, slightly heat the mixture, or allow it to stand for an extended period. In some cases, filtration through a pad of celite can be effective.
Incomplete Precipitation After acidification, the product may not fully precipitate if the solution is not sufficiently acidic or if it is not cooled adequately. Ensure the pH is in the range of 2-3. Cool the mixture in an ice bath to maximize precipitation.
Stage 3: Crystallization and Purification
Problem 3.1: Difficulty in Achieving Desired Purity
Probable Cause Recommended Solution
Inappropriate Recrystallization Solvent The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Screen a variety of solvents such as water, ethanol, isopropanol, and their mixtures to find the optimal system.
Co-precipitation of Impurities If the crude product is highly impure, impurities may co-precipitate with the desired product. In such cases, a pre-purification step, such as a slurry wash with a suitable solvent, may be necessary before recrystallization.
Oiling Out During recrystallization, the product may "oil out" instead of forming crystals if the solution is cooled too quickly or if the concentration is too high. Allow the solution to cool slowly with gentle stirring. Seeding with a small crystal of the pure product can also promote proper crystallization.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Low Yield or Purity reaction_check Check Reaction Parameters start->reaction_check workup_check Check Work-up Procedure start->workup_check purification_check Check Purification Method start->purification_check incomplete_conv Incomplete Conversion? reaction_check->incomplete_conv side_products Side Products? reaction_check->side_products check_base Verify Base Stoichiometry incomplete_conv->check_base check_mixing Improve Mixing incomplete_conv->check_mixing check_temp Optimize Temperature incomplete_conv->check_temp control_pH Control pH (9-11) side_products->control_pH control_temp Ensure Proper Cooling side_products->control_temp slow_addition Slow Reagent Addition side_products->slow_addition product_loss Product Loss during Extraction/Washing? workup_check->product_loss incomplete_precip Incomplete Precipitation? workup_check->incomplete_precip cold_wash Use Cold Wash Solvents product_loss->cold_wash minimize_wash Minimize Wash Volumes product_loss->minimize_wash break_emulsion Break Emulsions product_loss->break_emulsion adjust_ph Adjust pH to 2-3 incomplete_precip->adjust_ph cool_solution Cool Solution Thoroughly incomplete_precip->cool_solution recrystallization_issue Recrystallization Ineffective? purification_check->recrystallization_issue oiling_out Oiling Out? purification_check->oiling_out screen_solvents Screen Solvents recrystallization_issue->screen_solvents pre_purify Pre-purify Crude recrystallization_issue->pre_purify slow_cooling Slow Cooling Rate oiling_out->slow_cooling seed_crystals Use Seed Crystals oiling_out->seed_crystals

References

Technical Support Center: Strategies for Boc-Protected Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc-protected piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the tert-butyloxycarbonyl (Boc) deprotection step, a critical juncture in the synthesis of many pharmaceutical compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acidic Boc deprotection?

The removal of the Boc protecting group is an acid-catalyzed process that proceeds via a stable carbocation intermediate. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and yielding the free secondary amine of the piperidine ring, which is then protonated by the acid to form a salt.[1][2] It is crucial to perform this reaction in an open or well-vented system to allow the CO2 gas to escape safely.[1]

Below is a diagram illustrating this widely accepted mechanism.

Boc_Deprotection_Mechanism sub Boc-Protected Piperidine protonated Protonated Intermediate sub->protonated + H+ h_plus H+ carbocation tert-Butyl Carbocation carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Loss of co2 CO2 amine_salt Deprotected Piperidine Salt carbamic_acid->amine_salt Decarboxylation (-CO2)

Caption: Acid-catalyzed Boc deprotection mechanism.

Q2: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?

Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[3]

Potential Causes:

  • Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion. For a complete reaction, a significant excess of acid is typically required.[3][4]

  • Inadequate Reaction Time: Deprotection is a kinetic process. If the reaction is stopped prematurely, a significant amount of starting material will remain.[3][4]

  • Low Temperature: Most Boc deprotections are run at room temperature. If the reaction is sluggish, gentle warming to 30-40°C can increase the rate, though this may also promote side reactions.[3]

  • Steric Hindrance: Bulky substituents on the piperidine ring or nearby can sterically hinder the approach of the acid to the Boc group, slowing down the reaction.[3][4]

  • Solvent Issues: The solvent must fully dissolve both the substrate and the acid. Dichloromethane (DCM) is a common and effective choice for TFA-mediated deprotections.[4][5]

Troubleshooting Workflow:

Troubleshooting_Incomplete_Reaction start Incomplete Deprotection (Verified by TLC/LC-MS) check_acid 1. Verify Acid Concentration & Equivalents start->check_acid increase_acid Increase acid to 25-50% TFA or 4M HCl check_acid->increase_acid Insufficient check_time_temp 2. Review Reaction Time & Temperature check_acid->check_time_temp Sufficient increase_acid->check_time_temp increase_time Increase reaction time (monitor every 1-2h) check_time_temp->increase_time Too short gentle_heat Apply gentle heat (e.g., 40°C) check_time_temp->gentle_heat Sluggish at RT check_substrate 3. Consider Substrate Steric Hindrance check_time_temp->check_substrate Sufficient increase_time->check_substrate gentle_heat->check_substrate force_conditions Use more forcing conditions: - Higher acid concentration - Longer reaction time check_substrate->force_conditions Sterically Hindered success Reaction Complete check_substrate->success Not Hindered force_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q3: I'm observing a significant side product with a mass of +56 Da. What is it and how can I prevent it?

This is a classic sign of t-butylation , the most common side reaction during acidic Boc deprotection.[3][6] The highly reactive tert-butyl carbocation generated during the reaction can act as an alkylating agent, attaching to any available nucleophile in the mixture.[3][6] This can include the deprotected piperidine nitrogen itself or other electron-rich moieties on your molecule (e.g., indoles, phenols, thiols).

Prevention Strategies: The Role of Scavengers

The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl carbocation than your substrate or product.[3] They effectively "scavenge" or trap the carbocation before it can cause unwanted side reactions.

ScavengerTarget Functional GroupTypical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, reduces carbocations2.5 - 5% (v/v)Most common and highly effective scavenger.[3]
Water General purpose2.5 - 5% (v/v)Often used in combination with TIS. Traps the carbocation to form t-butanol.[3]
Anisole Protects Tryptophan, Tyrosine5% (v/v)Protects electron-rich aromatic rings from alkylation.
1,2-Ethanedithiol (EDT) Protects Cysteine, Methionine2.5% (v/v)Prevents alkylation of sulfur-containing residues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This is the most common and robust method for Boc deprotection, suitable for a wide range of substrates.

Materials:

  • Boc-protected piperidine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane, water) as needed

  • Toluene (for co-evaporation)

Procedure:

  • Preparation: Dissolve the Boc-protected piperidine substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M).

  • Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. A common mixture is 25-50% TFA in DCM.[3][7] If your substrate is sensitive to alkylation, add appropriate scavengers (e.g., 2.5% TIS and 2.5% water).[3]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] The deprotected product will be significantly more polar (lower Rf on TLC). A reaction time of 1-4 hours is typical.[3]

  • Work-up: Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure (rotary evaporation). To remove residual TFA, add toluene and evaporate again (co-evaporation).[3] The product is typically isolated as the TFA salt.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and is useful when a hydrochloride salt of the final product is desired.[3]

Materials:

  • Boc-protected piperidine substrate

  • 4M HCl in 1,4-dioxane (commercially available)

  • Anhydrous solvent (e.g., methanol, ethyl acetate)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Preparation: Dissolve the substrate in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethyl acetate).[9]

  • Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[3][9]

  • Reaction: Stir the mixture at room temperature. A precipitate of the piperidine hydrochloride salt may form during the reaction. The reaction is typically complete within 1-4 hours.[3][9]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[9]

  • Work-up: The product can be isolated in several ways:

    • Precipitation: If a solid has formed, it can be collected by filtration and washed with diethyl ether to remove non-polar impurities.

    • Concentration: The reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.[10]

Protocol 3: Conversion to Free Base

After deprotection, the piperidine is in its salt form (TFA or HCl salt). This protocol describes the conversion to the neutral free base.

Procedure:

  • Dissolution: After removing the reaction solvent from the deprotection step, dissolve the crude salt in water.

  • Basification: Slowly add a base (e.g., saturated sodium bicarbonate solution, 1M NaOH) while monitoring the pH until it reaches 8-9.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, DCM).[9]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the deprotected free base piperidine.[9]

Advanced Topics & Alternative Methods

Q4: Are there milder, non-acidic alternatives for Boc deprotection if my molecule is acid-sensitive?

Yes, while strong acids are standard, several alternative methods exist for substrates with acid-labile functional groups.[11]

Method/ReagentConditionsAdvantagesConsiderations
Thermal (Boiling Water) Water, 100 °C, 10 min - 2 h"Green" method, neutral pH.[11]Substrate must be thermally stable and have some water solubility.
Thermal (Continuous Flow) Methanol or Trifluoroethanol, 240 °C, 30 minRapid, high-throughput potential.[11]Requires specialized equipment and high temperatures.
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT, 1 - 4 hMild conditions, high yields reported.[11][12]Oxalyl chloride is toxic and moisture-sensitive.
Iron(III) Catalysis Catalytic FeCl₃, DCM, RTVery mild, catalytic approach.[11]May not be suitable for all substrates; potential for metal contamination.

It is crucial to screen these alternative methods on a small scale to determine the optimal conditions for your specific intermediate.

References

Validation & Comparative

A Senior Application Scientist's Guide to N-Substituted Piperidines: A Comparative Analysis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine ring represents a foundational scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable physicochemical properties.[1][2] The strategic functionalization of the piperidine nitrogen, or N-substitution, offers a powerful tool to modulate a compound's biological activity, selectivity, and pharmacokinetic profile.[3][4] This guide provides an in-depth technical comparison of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid against other classes of N-substituted piperidines, offering insights into the causal relationships between structural modifications and performance, supported by experimental methodologies.

The Privileged Scaffold: Understanding the N-Substituted Piperidine Core

The piperidine moiety is a six-membered heterocycle that provides a three-dimensional structure, which can be crucial for optimal interactions with biological targets.[3] N-substitution allows for the introduction of various functionalities that can influence a molecule's properties in several ways:

  • Modulation of Basicity: The nitrogen atom's basicity can be tuned by the electronic nature of the substituent. Electron-withdrawing groups, such as an acyl moiety, decrease basicity, which can impact a compound's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of Key Binding Interactions: The N-substituent can engage in additional hydrogen bonding, hydrophobic, or cation-π interactions with the target protein, thereby enhancing binding affinity and selectivity.[4]

  • Vectorial Modification of Properties: The substituent can be used to append larger groups, including those that can be used for targeted delivery or to improve pharmacokinetic properties.

This guide will focus on the N-acyl derivative, this compound, and compare its anticipated properties and performance with N-benzyl and other N-acyl piperidine analogs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-acyl piperidines is generally a straightforward process.[5] The following protocol outlines a reliable method for the preparation of this compound starting from the commercially available isonipecotic acid.

Experimental Protocol: Synthesis via N-Acylation

Objective: To synthesize this compound.

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isonipecotic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring, add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled aqueous solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with 1 M HCl and then with brine.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

SynthesisWorkflow IsonipecoticAcid Isonipecotic Acid Dissolution Dissolution in aq. NaOH IsonipecoticAcid->Dissolution Acylation Acylation with 4-Methoxybenzoyl Chloride Dissolution->Acylation Reaction Stir at RT Acylation->Reaction Workup Work-up & Acidification Reaction->Workup FinalProduct 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Workup->FinalProduct

Comparative Analysis: Physicochemical and Biological Properties

The choice of the N-substituent dramatically influences the properties of the resulting piperidine derivative. Here, we compare the expected characteristics of this compound with other N-substituted analogs.

Physicochemical Properties: Lipophilicity and Acidity

A key parameter in drug design is the lipophilicity of a molecule, often expressed as LogP (for neutral species) or LogD (at a specific pH).[6] The N-substituent plays a significant role in determining this value.

Compound ClassN-SubstituentExpected LogP/LogD ProfileRationale
This compound 4-MethoxybenzoylModerately LipophilicThe benzoyl group increases lipophilicity compared to an unsubstituted piperidine. The methoxy group adds some lipophilicity, while the carboxylic acid will be ionized at physiological pH, increasing hydrophilicity.
N-Benzylpiperidine-4-carboxylic acid BenzylModerately LipophilicThe benzyl group is less polar than the benzoyl group, which may result in a slightly higher lipophilicity, depending on the overall electronic effects.
N-Acetylpiperidine-4-carboxylic acid AcetylLess LipophilicThe small acetyl group contributes less to lipophilicity compared to the larger aromatic substituents.

Experimental Protocol: Determination of LogD₇.₄

A standard shake-flask method can be used to experimentally determine the LogD at physiological pH (7.4).[7]

  • Prepare a buffered aqueous solution (pH 7.4) and n-octanol, mutually saturated.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Amide Bond Stability

For N-acyl piperidines like our title compound, the stability of the amide bond is a critical factor, as its cleavage can lead to metabolic inactivation.[6] The amide bond in this compound is expected to be relatively stable due to resonance stabilization.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the compound in a biologically relevant matrix.[8]

  • Prepare a stock solution of the test compound.

  • Incubate the compound in plasma (human, rat, or mouse) at 37°C.

  • At various time points, quench the reaction (e.g., with acetonitrile) to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t₁/₂) of the compound in plasma.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target Target Identification & Validation LeadGen Lead Generation (e.g., HTS) Target->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVivo In Vivo Efficacy & Safety LeadOpt->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Structure-Activity Relationships (SAR) in Biological Systems

The N-substituent is a key determinant of a compound's biological activity. By comparing this compound with other analogs, we can infer potential therapeutic applications and understand the underlying SAR.

Case Study: GPR84 Antagonism

Case Study: Acetylcholinesterase (AChE) Inhibition

N-benzylpiperidine derivatives have been extensively studied as AChE inhibitors for the potential treatment of Alzheimer's disease.[4][11] The N-benzyl group often engages in cation-π interactions within the enzyme's active site.[4] In comparison, the N-benzoyl group of our title compound introduces a carbonyl group, which could act as a hydrogen bond acceptor. The electron-donating methoxy group on the phenyl ring could further modulate the electronic properties and binding interactions.

GPR84Signaling Ligand Pro-inflammatory Ligand GPR84 GPR84 Ligand->GPR84 G_protein Gαi/o GPR84->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Response cAMP->Inflammation Antagonist 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid (Hypothetical Antagonist) Antagonist->GPR84

Conclusion and Future Directions

This compound represents a synthetically accessible derivative of the privileged piperidine scaffold. Based on the extensive body of literature on N-substituted piperidines, the N-(4-methoxybenzoyl) moiety is expected to confer moderate lipophilicity and a stable amide bond. The electronic and steric properties of this substituent suggest that the compound could be a valuable building block for the development of novel therapeutics, potentially targeting GPCRs like GPR84 or enzymes such as AChE.

Further experimental validation of its physicochemical properties, metabolic stability, and biological activity in relevant assays is warranted. Comparative studies against a panel of other N-substituted piperidines would provide definitive insights into the specific advantages conferred by the 4-methoxybenzoyl group. The methodologies and comparative framework presented in this guide offer a robust starting point for such investigations.

References

A Comparative Guide to Validating the Mechanism of Action of Novel p38 MAPKα Inhibitors: The Case of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Aberrant p38 MAPK signaling is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a high-value target for therapeutic intervention.[1][3][4] Specifically, the p38α isoform is responsible for the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[3]

This guide focuses on a novel chemical series, the "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" derivatives, as potential inhibitors of p38 MAPKα. We will provide a comprehensive, step-by-step framework to rigorously validate this proposed mechanism of action (MoA). This process is essential in drug discovery to ensure that a compound's therapeutic effect is mediated through its intended target.[5][6]

For comparative analysis, we will benchmark our lead compound, Derivative A , against a well-characterized, ATP-competitive p38 MAPK inhibitor, SB203580 , which serves as our positive control.[7][8][9] We will also include an inactive structural analog, Inactive Analog C , as a negative control to ensure the observed effects are specific.

Hypothesized Mechanism of Action

The central hypothesis is that Derivative A directly binds to the ATP-binding pocket of p38 MAPKα, inhibiting its kinase activity. This inhibition is expected to block the phosphorylation of downstream substrates, ultimately leading to the suppression of inflammatory cytokine production in relevant cell models.[7][8]

The p38 MAPK signaling cascade is initiated by various cellular stresses and inflammatory cytokines, leading to the activation of upstream kinases like MKK3 and MKK6.[7][10] These kinases then phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182), activating it.[7][10] Activated p38 MAPK, in turn, phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which plays a role in stabilizing the mRNAs of inflammatory cytokines.[3][7]

p38_pathway cluster_extracellular cluster_intracellular Stress Cellular Stress (LPS, UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPKα MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates Cytokines TNF-α, IL-1β mRNA Stabilization & Translation MK2->Cytokines Response Inflammatory Response Cytokines->Response Inhibitor Derivative A (Hypothesized Inhibition) Inhibitor->p38 blocks ATP binding

Figure 1: Hypothesized inhibition of the p38 MAPKα signaling pathway by Derivative A.

Experimental Validation Workflow

A multi-step, hierarchical approach is required to validate the MoA, moving from direct biochemical interactions to cellular and phenotypic outcomes.

Step 1: Direct Target Binding and Kinetics (Biochemical)

Rationale: The first step is to confirm a direct, physical interaction between the derivatives and the purified p38 MAPKα protein. Surface Plasmon Resonance (SPR) is an ideal label-free technology for this, providing real-time kinetic data on how quickly the compound binds (association rate, k_on) and dissociates (dissociation rate, k_off), from which the binding affinity (K_D) is calculated.[11][12][13]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human p38 MAPKα protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of Derivative A, SB203580, and Inactive Analog C in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from 0.1 to 100 times the expected K_D.

  • Binding Measurement: Inject the analyte solutions sequentially over the immobilized p38 MAPKα surface at a constant flow rate.[14] Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine k_on, k_off, and calculate the equilibrium dissociation constant (K_D = k_off / k_on).[12]

Comparative Data Summary

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)
Derivative A 2.5 x 10⁵5.0 x 10⁻³20
SB203580 (Control) 3.0 x 10⁵3.0 x 10⁻³10
Inactive Analog C No Binding DetectedNo Binding Detected> 100,000
Step 2: Target Activity Modulation (Biochemical)

Rationale: Binding does not always equate to functional modulation. An in vitro kinase assay is necessary to determine if the binding of the derivative inhibits the catalytic activity of p38 MAPKα. The ADP-Glo™ Kinase Assay is a robust, luminescent method that measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[15][16][17]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine p38 MAPKα enzyme, its specific substrate (e.g., ATF2 peptide), and ATP at a concentration near the K_m for ATP.

  • Inhibitor Treatment: Add a serial dilution of Derivative A, SB203580, or Inactive Analog C to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • ADP Detection: Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.[18] Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal via luciferase.[17][18]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

Comparative Data Summary

Compoundp38 MAPKα IC50 (nM)
Derivative A 45
SB203580 (Control) 60
Inactive Analog C > 100,000
Step 3: Target Engagement in a Cellular Context

Rationale: It is crucial to confirm that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[19][20] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21][22]

cetsa_workflow cluster_steps cluster_result Step1 1. Treat intact cells with Compound or Vehicle (DMSO) Step2 2. Heat cell suspensions across a temperature gradient Step1->Step2 Step3 3. Lyse cells and separate soluble vs. aggregated proteins Step2->Step3 Step4 4. Analyze soluble fraction by Western Blot for p38 MAPKα Step3->Step4 Step5 5. Quantify band intensity to determine melting curve Step4->Step5 Result Compound-treated cells show more soluble p38 at higher temps (Thermal Shift) Step5->Result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with a high concentration (e.g., 10 µM) of Derivative A, SB203580, or vehicle (DMSO) for 1-2 hours.[7]

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.[23]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by high-speed centrifugation.[22]

  • Western Blot: Quantify the amount of soluble p38 MAPKα remaining in each supernatant using standard Western blot analysis with a specific anti-p38 MAPKα antibody.[24][25]

  • Data Analysis: Plot the band intensities against temperature to generate melting curves. The temperature shift (ΔT_m) induced by the compound indicates target engagement.

Comparative Data Summary

Compound (10 µM)Melting Temp (T_m) without CompoundMelting Temp (T_m) with CompoundThermal Shift (ΔT_m)
Derivative A 52.1 °C58.5 °C+6.4 °C
SB203580 (Control) 52.1 °C59.2 °C+7.1 °C
Vehicle (DMSO) 52.1 °C52.1 °C0 °C
Step 4: Downstream Pathway Modulation

Rationale: To confirm that target engagement leads to functional inhibition of the signaling pathway, we must measure the phosphorylation status of a direct downstream substrate of p38. MAPKAPK-2 (MK2) is an excellent biomarker for this purpose.[7]

Experimental Protocol: Western Blot for Phospho-MK2

  • Cell Culture and Starvation: Culture RAW 264.7 macrophages and serum-starve them overnight to reduce basal signaling.

  • Pre-treatment: Pre-incubate cells with serial dilutions of Derivative A, SB203580, or Inactive Analog C for 1-2 hours.

  • Stimulation: Stimulate the p38 pathway by treating cells with Lipopolysaccharide (LPS, 100 ng/mL) for 30 minutes.[10]

  • Lysis and Western Blot: Immediately lyse the cells and perform Western blot analysis on the lysates. Probe separate membranes with antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).[26]

  • Data Analysis: Quantify the band intensities. Normalize the p-MK2 signal to the total MK2 signal for each sample. Calculate the EC50 for inhibition of MK2 phosphorylation.

Comparative Data Summary

CompoundEC50 for p-MK2 Inhibition (nM)
Derivative A 150
SB203580 (Control) 200
Inactive Analog C > 100,000
Step 5: Phenotypic Response

Rationale: The final and most critical step is to link the molecular mechanism to a disease-relevant cellular outcome. Since p38 MAPKα drives the production of TNF-α, we will measure the ability of our derivatives to inhibit TNF-α release from LPS-stimulated macrophages.[27]

Experimental Protocol: TNF-α ELISA

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[28]

  • Pre-treatment: Pre-treat the cells with a dose range of Derivative A, SB203580, or Inactive Analog C for 1 hour.

  • Stimulation: Add LPS (e.g., 10-100 ng/mL) to all wells except the negative control.[28][29] Incubate for 4-6 hours to allow for TNF-α production and secretion.[30]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a standard sandwich ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot TNF-α concentration against inhibitor concentration and calculate the EC50 for TNF-α inhibition.

Comparative Data Summary

CompoundEC50 for TNF-α Inhibition (nM)
Derivative A 250
SB203580 (Control) 300
Inactive Analog C > 100,000

Comparative Analysis & Conclusion

The collective experimental data provides a robust validation of the hypothesized mechanism of action for the this compound series, exemplified by Derivative A.

  • Direct Target Interaction: SPR analysis confirmed that Derivative A binds directly to p38 MAPKα with high affinity (K_D = 20 nM), comparable to the established inhibitor SB203580. The inactive analog showed no binding, establishing specificity.

  • Functional Inhibition: This binding translated directly into potent enzymatic inhibition, with an IC50 of 45 nM in a biochemical assay.

  • Cellular Target Engagement: Crucially, CETSA demonstrated that Derivative A enters intact cells and engages its target, inducing a significant thermal stabilization of +6.4 °C, thereby confirming its bioavailability and target interaction in a physiological context.

  • Pathway Modulation: The compound effectively inhibited the downstream signaling cascade, blocking the phosphorylation of the direct p38 substrate, MK2, with a cellular EC50 of 150 nM.

  • Phenotypic Outcome: Finally, this entire mechanistic cascade culminated in the desired anti-inflammatory effect: potent inhibition of TNF-α release from stimulated macrophages with an EC50 of 250 nM.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects and a narrow therapeutic window. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of three novel compounds derived from the versatile "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" scaffold. We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and analyze the resulting data to inform future drug development efforts.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Its structural features, including the piperidine ring and the methoxybenzoyl group, allow for facile modification to optimize potency and selectivity for a desired biological target.[1] However, these same features can also contribute to interactions with unintended targets, a phenomenon known as cross-reactivity or off-target effects.[3]

This guide will focus on three hypothetical derivatives, systematically modified at the piperidine nitrogen and the carboxylic acid moiety, to explore how subtle chemical changes can impact their selectivity profile. Our primary target of interest for these compounds is Dopamine Receptor D2 (DRD2), a key target in the treatment of various neuropsychiatric disorders. The cross-reactivity analysis will be conducted against a panel of receptors known for off-target liabilities, including the Serotonin 2A Receptor (5-HT2A), Histamine H1 Receptor (H1R), and the Alpha-1A Adrenergic Receptor (α1A-AR).

Comparative Analysis of Derivative Cross-Reactivity

To objectively assess the cross-reactivity of our novel compounds, we synthesized three derivatives of this compound, designated as CMPD-001 , CMPD-002 , and CMPD-003 . The structural modifications were designed to probe the effects of altering the lipophilicity and hydrogen bonding potential of the parent molecule.

Table 1: Structural Modifications of this compound Derivatives
Compound IDModification at Piperidine NitrogenModification at Carboxylic AcidRationale
Parent 4-MethoxybenzoylCarboxylic AcidStarting Scaffold
CMPD-001 4-MethoxybenzoylMethyl EsterIncreased lipophilicity, removal of H-bond donor.
CMPD-002 4-FluorobenzoylCarboxylic AcidIntroduction of an electron-withdrawing group to modulate benzoyl ring electronics.
CMPD-003 4-MethoxybenzoylN-methylamideIntroduction of H-bond acceptor, modulation of steric bulk.

The cross-reactivity of these compounds was evaluated using a panel of in vitro radioligand binding assays. The results, presented as inhibition constants (Ki), are summarized in Table 2. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Cross-Reactivity Profile (Ki, nM)
Compound IDDRD2 (Primary Target)5-HT2AH1Rα1A-ARSelectivity Ratio (Off-Target/DRD2)
CMPD-001 15150>10,00085010 (5-HT2A)
CMPD-002 8552,5004506.9 (5-HT2A)
CMPD-003 25800>10,000>10,00032 (5-HT2A)

Analysis of Findings:

  • CMPD-002 demonstrated the highest potency for the primary target, DRD2 (Ki = 8 nM). However, it also exhibited the most significant cross-reactivity with the 5-HT2A receptor (Ki = 55 nM), resulting in the lowest selectivity ratio. The introduction of the fluorine atom likely altered the electronic properties of the benzoyl ring, enhancing affinity for both targets.

  • CMPD-001 , the methyl ester derivative, showed moderate potency for DRD2 and a 10-fold selectivity over the 5-HT2A receptor. The increased lipophilicity appears to be well-tolerated by the primary target but may contribute to some off-target binding.

  • CMPD-003 , the N-methylamide derivative, displayed the most promising selectivity profile. While having a slightly lower potency for DRD2 (Ki = 25 nM) compared to the other derivatives, its significantly reduced affinity for all tested off-targets, particularly H1R and α1A-AR, makes it a more desirable candidate for further development. The introduction of the N-methylamide moiety may have introduced steric hindrance that is detrimental to binding at the off-target sites.

Experimental Design and Methodologies

The selection of appropriate assays is critical for generating reliable cross-reactivity data. For this guide, we employed a tiered approach, starting with in silico predictions to identify potential off-targets, followed by in vitro validation using radioligand binding assays.

In Silico Off-Target Prediction

Prior to synthesis, the chemical structures of the proposed derivatives were subjected to computational off-target prediction using a similarity ensemble approach.[4] This method compares the chemical features of the query molecules to a large database of compounds with known biological activities, providing a probabilistic assessment of potential off-target interactions.[5] This initial screening helps in prioritizing which off-targets to include in the experimental validation panel, thereby conserving resources.[6]

in_silico_workflow cluster_input Input cluster_process Computational Process cluster_output Output Compound_Structures Chemical Structures of Derivatives Similarity_Search 2D/3D Similarity Search Compound_Structures->Similarity_Search Input Structures Target_Prediction Machine Learning-Based Target Prediction Similarity_Search->Target_Prediction Predicted_Off_Targets Prioritized List of Potential Off-Targets Target_Prediction->Predicted_Off_Targets Ranked by Probability Database Bioactivity Database (e.g., ChEMBL) Database->Target_Prediction Training Data binding_assay_workflow prep 1. Prepare Reagents (Compounds, Membranes, Radioligand) plate 2. Set up 96-well Plate (Total, Non-specific, Test Wells) prep->plate incubate 3. Incubate to Equilibrium plate->incubate filter 4. Harvest and Wash incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 -> Ki Calculation) count->analyze

References

A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of modern drug discovery, the journey from a promising molecular hit to a viable clinical candidate is both complex and fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC). This guide uses the novel scaffold, 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid , as a case study to illustrate the principles and methodologies for building a predictive bridge between laboratory assays and whole-organism pharmacology. While this specific molecule is a representative starting point, the principles discussed herein are broadly applicable to the preclinical development of small molecule therapeutics.

The core challenge we address is this: how can we be confident that the potency and selectivity observed in a petri dish will translate into meaningful efficacy and safety in a living system? Answering this question requires a multi-faceted approach, integrating data from target engagement and cellular assays with pharmacokinetic and pharmacodynamic studies. This guide provides a strategic framework, detailed protocols, and the causal reasoning behind the experimental choices necessary to build a successful IVIVC model.

Part 1: Foundational In Vitro Characterization

Before any in vivo studies can be rationally designed, a thorough understanding of the compound's intrinsic properties is essential. This phase focuses on quantifying the molecule's interaction with its intended biological target and assessing its broader pharmacological and biopharmaceutical profile.

Primary Target Engagement & Functional Potency

Assuming, based on structural similarity to known ligands, that "this compound" is hypothesized to be an antagonist for a G-protein coupled receptor (GPCR), such as the hypothetical "Receptor X," our first step is to confirm and quantify this interaction.

A. Radioligand Binding Assay: This assay directly measures the affinity of our compound for Receptor X. It's a cornerstone for determining the dissociation constant (Ki), a fundamental measure of potency.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation: Culture HEK293 cells stably expressing human Receptor X. Harvest cell membranes via centrifugation and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a known radiolabeled ligand for Receptor X (e.g., [3H]-Ligand Y).

  • Competition: Add "this compound" across a range of concentrations (e.g., 10 µM down to 10 pM in a 1:3 serial dilution).

  • Incubation & Harvest: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium. Rapidly harvest the contents onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the dried filter mats and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

B. Functional Assay (cAMP Measurement): Binding does not always equate to function. A functional assay is critical to determine if the compound is an agonist, antagonist, or inverse agonist. For many GPCRs, this involves measuring changes in the second messenger cyclic AMP (cAMP).

Step-by-Step Protocol: HTRF cAMP Functional Assay

  • Cell Plating: Seed CHO-K1 cells stably co-expressing Receptor X and a cAMP-responsive element into 384-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of "this compound" for 15-30 minutes.

  • Agonist Challenge: To measure antagonism, add a known Receptor X agonist at a concentration that elicits an 80% maximal response (EC80).

  • Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced.

  • Analysis: Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50, which represents its functional potency.

In Vitro ADME & Selectivity Profiling

A potent compound is of little use if it cannot reach its target or causes significant side effects. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and off-target activity is crucial.

Table 1: Summary of Key In Vitro Profiling Assays

Parameter AssessedAssay MethodPurposeDesired Outcome
Metabolic Stability Liver Microsome Incub.Predicts hepatic clearance.t½ > 30 min
Cell Permeability Caco-2 Monolayer AssayPredicts intestinal absorption.Papp (A→B) > 2 x 10⁻⁶ cm/s
Plasma Protein Binding Rapid Equilibrium DialysisDetermines free fraction of drug.Free Fraction > 1%
hERG Inhibition Patch Clamp ElectrophysiologyAssesses risk of cardiac arrhythmia.IC50 > 10 µM
Broad Selectivity CEREP Safety PanelIdentifies off-target interactions.IC50 > 10 µM for all targets

These in vitro data points are not merely for qualification; they are essential inputs for building the IVIVC model. For instance, the free fraction from plasma protein binding is used to calculate the unbound concentration of the drug in vivo, which is the pharmacologically active component.

Part 2: In Vivo Evaluation in Preclinical Models

With a solid in vitro profile, we can move into animal models to understand how the compound behaves in a complex biological system.

Pharmacokinetic (PK) Studies

The goal of a PK study is to determine "what the body does to the drug."

Workflow: Rodent Pharmacokinetic Study

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose_IV IV Bolus Dose (e.g., 2 mg/kg) Sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO Oral Gavage Dose (e.g., 10 mg/kg) Dose_PO->Sample Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample->Bioanalysis PK_Params Calculate PK Parameters: Cmax, Tmax, AUC, CL, Vd, F% Bioanalysis->PK_Params G invitro_potency In Vitro Potency (Functional IC50) pk_pd_model PK/PD Model (Target Conc. vs. Time) invitro_potency->pk_pd_model Target Concentration invitro_adme In Vitro ADME (PPB, Met. Stability) invitro_adme->pk_pd_model Free Drug Correction pk_study In Vivo PK (AUC, Clearance) pk_study->pk_pd_model Exposure Profile pd_study In Vivo Efficacy (ED50) ivivc IVIVC Established pd_study->ivivc pk_pd_model->ivivc Prediction vs. Observation

Benchmarking "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial query for "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" did not correspond to a well-documented Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor in publicly available scientific literature. Therefore, this guide has been structured to benchmark a well-characterized, potent, and selective DGAT1 inhibitor, PF-04620110 , against other leading clinical and preclinical candidates, namely AZD7687 and Pradigastat (LCQ908) . This approach provides a relevant and data-supported comparison within this important class of therapeutic agents.

Introduction: The Therapeutic Promise of DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1] This process is fundamental to the absorption of dietary fats in the small intestine and the storage of energy in adipose tissue. Given its central role, the inhibition of DGAT1 has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3][4]

Genetic knockout studies in mice have compellingly demonstrated the potential of targeting DGAT1. Mice lacking the DGAT1 gene are resistant to diet-induced obesity, exhibit enhanced insulin sensitivity, and are protected from hepatic steatosis.[1][5] These preclinical findings have spurred the development of small molecule inhibitors aimed at replicating these beneficial metabolic effects pharmacologically. This guide provides a head-to-head comparison of three such inhibitors, focusing on their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.

The Inhibitors in Focus: A Comparative Overview

The selection of an optimal DGAT1 inhibitor for research or therapeutic development hinges on a detailed understanding of its performance characteristics. Here, we compare PF-04620110, AZD7687, and Pradigastat, three compounds that have been subject to extensive investigation.

Compound Developer Reported Human DGAT1 IC50 Key Selectivity Highlights Clinical Development Status
PF-04620110 Pfizer19 nM[6][7]>1000-fold selective over DGAT2; no significant activity against a broad panel of other enzymes and receptors.[7]Advanced to human clinical studies.[5][7]
AZD7687 AstraZeneca80 nM[8][9][10]>400-fold selective over ACAT1; low activity against a panel of 339 other targets.[8][11]Investigated in Phase I clinical trials.[10]
Pradigastat (LCQ908) Novartis157 nM[12][13]Selective for DGAT1 over DGAT2 and other acyltransferases.[14]Investigated in Phase II/III clinical trials for familial chylomicronemia syndrome.[14][15]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) is another enzyme involved in lipid metabolism.

Experimental Design for Inhibitor Benchmarking

The robust comparison of enzyme inhibitors requires well-defined and validated experimental protocols. The following sections detail the methodologies for both biochemical and cell-based assays, providing the rationale behind the experimental choices.

Biochemical Potency and Selectivity Assays

The primary assessment of a DGAT1 inhibitor involves determining its potency against the purified or recombinantly expressed enzyme. A common and reliable method is a cell-free enzymatic assay.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Recombinant Human DGAT1 (e.g., from Sf9 cell microsomes) incubation Incubate at 37°C for 60 min enzyme->incubation substrates Substrates: - Dioleoyl glycerol - [¹⁴C]-Palmitoyl-CoA substrates->incubation inhibitor Test Inhibitor Dilution Series (e.g., PF-04620110) inhibitor->incubation stop_reaction Stop Reaction (e.g., with isopropanol/dichloromethane) incubation->stop_reaction extraction Lipid Extraction stop_reaction->extraction tlc Thin-Layer Chromatography (TLC) to separate [¹⁴C]-Triglycerides extraction->tlc scintillation Scintillation Counting to Quantify Radioactivity tlc->scintillation plot Plot % Inhibition vs. Inhibitor Concentration scintillation->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for a cell-free DGAT1 biochemical assay.

  • Enzyme Preparation: Utilize microsomal preparations from Sf9 insect cells overexpressing recombinant human DGAT1. This ensures a high concentration of the target enzyme, providing a robust signal-to-noise ratio.[16]

  • Substrate Preparation: Prepare solutions of dioleoyl glycerol and a radiolabeled acyl-CoA substrate, such as [¹⁴C]-Palmitoyl-CoA. The use of a radiolabeled substrate allows for highly sensitive and direct quantification of the enzymatic product.

  • Inhibitor Preparation: Create a serial dilution of the test inhibitor (e.g., PF-04620110) in a suitable solvent like DMSO.

  • Reaction Initiation: In a microplate, combine the enzyme preparation, dioleoyl glycerol, and the test inhibitor at various concentrations. Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme's activity.[17]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an organic solvent mixture (e.g., isopropanol:dichloromethane). This also serves to extract the lipids, including the newly synthesized radiolabeled triglycerides.

  • Product Separation: Separate the lipid extract using thin-layer chromatography (TLC). This technique effectively separates the product ([¹⁴C]-triglycerides) from the unreacted [¹⁴C]-Palmitoyl-CoA substrate.

  • Quantification: Scrape the portion of the TLC plate corresponding to triglycerides and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality in Experimental Choices:

  • Recombinant Enzyme: Using a recombinant source of DGAT1 ensures that the observed inhibition is specific to the target enzyme and not confounded by the activity of other acyltransferases present in native tissue lysates.

  • Radiolabeled Substrate: This choice provides a direct and highly sensitive readout of enzyme activity, superior to indirect methods that may be prone to interference.

  • TLC Separation: Physical separation of the product from the substrate is critical for accurate quantification and to avoid false-positive or false-negative results.

For selectivity assays , the same protocol is followed, but the recombinant DGAT1 enzyme is replaced with other related enzymes, such as DGAT2 or ACAT1. A highly selective inhibitor will show a significantly greater IC50 value for these off-target enzymes.

Cell-Based Triglyceride Synthesis Assay

To assess the efficacy of an inhibitor in a more physiologically relevant context, a cell-based assay is essential. This type of assay measures the inhibitor's ability to penetrate the cell membrane and inhibit DGAT1 within the cellular environment.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture Cells (e.g., HT-29 or HepG2) inhibitor_treatment Pre-incubate with Test Inhibitor (e.g., AZD7687) cell_culture->inhibitor_treatment substrate_addition Add [³H]-Glycerol and Oleic Acid to stimulate TG synthesis inhibitor_treatment->substrate_addition incubation Incubate for 4-24 hours substrate_addition->incubation cell_lysis Wash and Lyse Cells incubation->cell_lysis lipid_extraction Extract Lipids cell_lysis->lipid_extraction tg_quantification Quantify [³H]-Triglycerides (e.g., via Scintillation Counting) lipid_extraction->tg_quantification plot Plot % TG Synthesis vs. Inhibitor Concentration tg_quantification->plot ic50 Calculate Cellular IC50 plot->ic50

Caption: Workflow for a cell-based triglyceride synthesis assay.

  • Cell Culture: Plate a suitable cell line, such as the human colon adenocarcinoma cell line HT-29 or the human hepatoma line HepG2, in a multi-well plate and grow to confluence. These cell lines are known to actively synthesize triglycerides.[18]

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., AZD7687) for a defined period (e.g., 1 hour).

  • Stimulation of Triglyceride Synthesis: Add a radiolabeled precursor for triglyceride synthesis, such as [³H]-glycerol, along with a fatty acid like oleic acid complexed to bovine serum albumin (BSA) to stimulate triglyceride production.[18]

  • Incubation: Incubate the cells for an extended period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into the cellular triglyceride pool.

  • Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells and extract the total lipids using an appropriate solvent system.

  • Triglyceride Quantification: Quantify the amount of radiolabeled triglyceride in the lipid extract, typically by scintillation counting.

  • Data Analysis: Determine the cellular IC50 by plotting the inhibition of triglyceride synthesis against the inhibitor concentration.

Causality in Experimental Choices:

  • Choice of Cell Line: Using cell lines like HT-29 or HepG2 provides a model system that recapitulates key aspects of intestinal or hepatic lipid metabolism, respectively.

  • Oleic Acid Stimulation: The addition of exogenous fatty acids drives the synthesis of triglycerides, providing a dynamic range to measure the inhibitory effect of the compounds.

  • Radiolabeled Glycerol: This precursor is efficiently incorporated into the glycerol backbone of triglycerides, offering a direct measure of new TG synthesis.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro and cell-based assays are crucial for determining potency and selectivity, the ultimate validation of a DGAT1 inhibitor's potential lies in its in vivo efficacy. A standard preclinical model is the oral lipid tolerance test (OLTT) in rodents.[6]

In a typical OLTT, the test animal is administered the DGAT1 inhibitor orally, followed by a bolus of corn oil. Blood samples are then taken at various time points to measure plasma triglyceride levels. An effective DGAT1 inhibitor will significantly blunt the postprandial spike in plasma triglycerides compared to vehicle-treated controls.

  • PF-04620110 has been shown to reduce plasma triglyceride levels in rats at doses as low as 0.1 mg/kg in a lipid challenge model.[5][6]

  • AZD7687 also demonstrated a dose-dependent reduction in postprandial serum triglycerides in human volunteers.[10]

  • Pradigastat has shown significant reductions in both fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome.[14]

Conclusion: A Comparative Perspective for Future Research

This guide provides a comparative framework for evaluating DGAT1 inhibitors, using PF-04620110 as a high-potency benchmark. The data clearly indicates that while all three compounds—PF-04620110, AZD7687, and Pradigastat—are effective inhibitors of DGAT1, they exhibit distinct potency profiles.

  • PF-04620110 stands out for its exceptional potency (IC50 = 19 nM) and high selectivity, making it an excellent tool for preclinical research into the physiological roles of DGAT1.[6]

  • AZD7687 and Pradigastat , while less potent in biochemical assays, have demonstrated clinical proof-of-concept, validating DGAT1 as a viable therapeutic target in humans.[14][15]

The choice of inhibitor will ultimately depend on the specific research question. For mechanistic studies requiring high potency and selectivity, PF-04620110 is a superior choice. For translational studies, the clinical data available for AZD7687 and Pradigastat provide valuable context. The experimental protocols detailed herein offer a robust and self-validating system for the continued evaluation and development of novel DGAT1 inhibitors.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its functionalization at the 1- and 4-positions allows for the systematic exploration of chemical space to optimize pharmacological activity. The title compound, specifically, combines the rigid piperidine core with an electronically-rich aromatic acyl group, making it a key intermediate for synthesizing a diverse range of target molecules.

This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule. We will analyze each pathway based on chemical principles, synthetic efficiency, scalability, and practical considerations. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific research and development goals.

Route 1: Direct N-Acylation of Isonipecotic Acid

This is the most straightforward and convergent approach, involving the direct acylation of the secondary amine of piperidine-4-carboxylic acid (isonipecotic acid) with an activated 4-methoxybenzoic acid derivative.

Chemical Principle: The Schotten-Baumann Reaction

The core of this route is the Schotten-Baumann reaction, a classic method for forming amides from amines and acid chlorides. The reaction is typically performed in a two-phase system (aqueous and organic) or a single solvent with an appropriate base. The base plays a crucial role by neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) for workup

  • Water

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq.) in a suitable organic solvent like DCM.

  • Add the solution of 4-methoxybenzoyl chloride dropwise to the cooled aqueous solution of the piperidine salt under vigorous stirring over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer (if used). Cool the aqueous layer again to 0-5 °C and carefully acidify with concentrated HCl to a pH of 2-3.

  • Isolation: A white precipitate of the product, this compound, will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 1: Synthetic Pathway Diagram

G cluster_start Starting Materials Isonipecotic_Acid Piperidine-4-carboxylic acid Acylation Schotten-Baumann Acylation NaOH (aq), 0°C to RT Isonipecotic_Acid->Acylation Anisoyl_Chloride 4-Methoxybenzoyl chloride Anisoyl_Chloride->Acylation Product 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Acylation->Product HCl_byproduct HCl (neutralized by base) Acylation->HCl_byproduct

Caption: Direct one-step synthesis via N-acylation.

Discussion
  • Expertise & Experience: This route is highly efficient due to its convergent nature. The key to success is careful temperature control during the addition of the acid chloride, as the reaction is exothermic.[1] Using a biphasic system or a polar solvent like THF can facilitate the reaction. The choice of base is also critical; while NaOH is cost-effective for large-scale synthesis, an organic base like triethylamine can be used in a non-aqueous solvent like DCM, which may simplify the workup for smaller scales.

  • Trustworthiness: The protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of product formation. The purity can be readily checked by melting point analysis and standard spectroscopic techniques (NMR, IR).

  • Advantages:

    • High Atom Economy: A one-step process with minimal waste.

    • Simplicity: The procedure is straightforward and does not require specialized equipment.

    • Scalability: The reaction is generally amenable to scale-up.

  • Disadvantages:

    • Exothermic Reaction: Requires careful temperature management.

    • Reagent Sensitivity: 4-Methoxybenzoyl chloride is moisture-sensitive and must be handled accordingly.

Route 2: Ester Protection Strategy

This route is a modification of Route 1, introducing protection and deprotection steps. It is often employed to avoid potential side reactions or to improve the solubility of intermediates, which can lead to a cleaner reaction profile.

Chemical Principle

This strategy involves three distinct chemical transformations:

  • Esterification: The carboxylic acid of the starting material is converted into an ester (e.g., methyl or ethyl ester). This protects the acidic proton and can improve solubility in organic solvents.

  • N-Acylation: The acylation reaction is performed on the piperidine nitrogen of the ester intermediate. With the carboxylic acid group masked, the reaction can proceed more cleanly.

  • Saponification (Hydrolysis): The ester is hydrolyzed back to the carboxylic acid to yield the final product.

Experimental Protocol

Step 2a: Esterification of Isonipecotic Acid

  • Suspend piperidine-4-carboxylic acid (1.0 eq.) in methanol.

  • Cool to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 eq.).

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2b: N-Acylation of the Ester Intermediate

  • Dissolve the methyl 4-piperidinecarboxylate hydrochloride (1.0 eq.) in DCM.

  • Add triethylamine (2.5 eq.) to neutralize the hydrochloride and act as a base for the acylation.

  • Cool to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.05 eq.) in DCM dropwise.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acylated ester.

Step 2c: Hydrolysis of the Acylated Ester

  • Dissolve the crude ester from the previous step in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).[2]

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify with HCl to pH 2-3 to precipitate the final product.

  • Isolate and purify the product as described in Route 1.

Route 2: Synthetic Pathway Diagram

G Start Piperidine-4-carboxylic acid Step1 Esterification (MeOH, SOCl₂) Start->Step1 Ester Methyl 4-piperidinecarboxylate Step2 N-Acylation (Anisoyl Chloride, TEA) Ester->Step2 Acyl_Ester Methyl 1-(4-methoxybenzoyl) piperidine-4-carboxylate Step3 Hydrolysis (NaOH, H₂O/THF) Acyl_Ester->Step3 Product 1-(4-Methoxybenzoyl)piperidine- 4-carboxylic acid Step1->Ester Step2->Acyl_Ester Step3->Product

Caption: A three-step synthesis using an ester protecting group.

Discussion
  • Expertise & Experience: This route requires more synthetic steps and careful handling of reagents like thionyl chloride. However, it offers greater control. By working with the ester, all intermediates are highly soluble in common organic solvents, which can make purification by column chromatography feasible if necessary, leading to a very pure final product.

  • Trustworthiness: Each step can be independently validated. The intermediates (the ester and the acylated ester) are stable compounds that can be isolated and fully characterized before proceeding to the next step, providing clear checkpoints for reaction success.

  • Advantages:

    • Cleaner Reactions: May result in fewer side products compared to the direct acylation of the zwitterionic starting material.

    • Improved Solubility: Intermediates are more soluble in organic solvents, simplifying handling and purification.

  • Disadvantages:

    • Lower Overall Yield: Three steps will almost always result in a lower overall yield compared to a one-step route.

    • Increased Labor and Cost: More reagents, solvents, and time are required.

    • Harsh Reagents: The use of thionyl chloride for esterification requires appropriate safety precautions.

Comparative Analysis

To provide an objective comparison, the key performance indicators for each route are summarized below.

MetricRoute 1: Direct AcylationRoute 2: Ester ProtectionJustification
Number of Steps 13Route 1 is a direct, one-pot synthesis.
Theoretical Yield HighModerate to LowFewer steps inherently lead to a higher potential yield.
Procedural Simplicity HighModerateRoute 1 involves a simple acylation and workup.
Reagent Cost LowModerateRoute 2 requires additional reagents (e.g., SOCl₂, TEA) and solvents.
Scalability ExcellentGoodBoth are scalable, but the simplicity of Route 1 makes it more attractive for large-scale production.
Safety/Waste ModerateModerate to HighRoute 1 has an exothermic step. Route 2 uses more hazardous reagents (SOCl₂) and generates more solvent waste.

Decision Workflow for Route Selection

G Start Select Synthesis Route C1 Primary Goal? Start->C1 C2 Impurity Profile Critical? C1->C2 High Yield & Speed R2 Choose Route 2: Ester Protection C1->R2 Highest Purity Needed R1 Choose Route 1: Direct Acylation C2->R1 No C2->R2 Yes

Caption: A decision-making flowchart for selecting the optimal route.

Conclusion and Recommendation

For the synthesis of this compound, the Direct N-Acylation (Route 1) stands out as the superior method in terms of efficiency, simplicity, and cost-effectiveness. Its single-step nature makes it ideal for producing material quickly and is highly amenable to large-scale manufacturing.

The Ester Protection Strategy (Route 2) serves as a viable, albeit less efficient, alternative. It should be considered in specific scenarios where the highest possible purity is required and intermediate purification is necessary, or if difficulties with side-product formation are encountered with the direct acylation route. For most research and development applications, the benefits of Route 1 significantly outweigh the added control offered by Route 2.

References

A Comparative Guide to the Biological Evaluation of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid Versus Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of the novel compound, 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, against its constituent precursors: piperidine-4-carboxylic acid and 4-methoxybenzoic acid. The objective is to elucidate the principles of structure-activity relationships (SAR) by systematically assessing how the combination and modification of these precursors influence biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of therapeutic discovery.

The rationale for this comparison stems from a fundamental principle in medicinal chemistry: novel molecular entities, created by combining specific pharmacophores, may exhibit emergent biological properties that are absent in the individual starting materials. The piperidine scaffold is a privileged structure in drug discovery, known to enhance pharmacokinetic properties and provide a versatile framework for interacting with biological targets.[1][2] Similarly, the methoxybenzoyl moiety is present in numerous compounds with demonstrated anticancer and anti-inflammatory activities.[3][4][5][6] By acylating the nitrogen of piperidine-4-carboxylic acid with a 4-methoxybenzoyl group, we hypothesize the creation of a compound with enhanced potency and selectivity for a specific biological target.

This guide will detail a hypothetical, yet rigorous, experimental workflow designed to test this hypothesis. We will focus on a plausible anticancer context, outlining the necessary in vitro and in vivo assays to build a compelling case for the synthesized compound's therapeutic potential.

Part 1: The Rationale - Why Compare a Compound to its Precursors?

In drug discovery, it is crucial to demonstrate that a synthesized molecule's biological activity is a direct result of its unique structure, rather than an artifact of its components. Precursors, or starting materials, can sometimes possess inherent, albeit weak, biological effects. For instance, 4-methoxybenzoic acid has been noted for its antiseptic and potential antioxidant properties[3][7][8], while piperidine-4-carboxylic acid is a known partial agonist of GABA-A receptors.[9] A direct comparison serves to:

  • Establish a Structure-Activity Relationship (SAR): It validates that the chemical combination of the precursors leads to a significant and meaningful change in biological effect, such as increased potency or a different mechanism of action.

  • De-risk Development: It ensures that the observed activity is not due to residual, unreacted starting materials or simple degradation of the final compound back into its precursors.

  • Isolate the Contribution of Key Functional Groups: It helps to understand which parts of the final molecule are essential for its activity. In our case, it clarifies the role of the N-acyl linkage and the specific methoxybenzoyl group in conferring the desired biological profile.

Part 2: A Step-by-Step Biological Evaluation Workflow

To comprehensively evaluate our compound of interest, we will employ a multi-tiered approach, starting with broad screening and progressing to more specific and complex biological systems.

Workflow Visualization

Below is a diagram illustrating the sequential flow of the proposed biological evaluation, from initial cytotoxicity screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & QC (Test Compound + Precursors) B Tier 1: Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) A->B C Tier 2: Target Identification (Hypothetical: Enzyme Inhibition Assay) B->C D Tier 3: Mechanistic Studies (Cell Cycle & Apoptosis Analysis) C->D E Tier 4: Xenograft Efficacy Model (Tumor Growth Inhibition) D->E Lead Candidate Progression F Tier 5: Preliminary Toxicology (Body Weight, Clinical Signs) E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor EnzymeX Enzyme X (Target) Receptor->EnzymeX Downstream Downstream Signaling Cascade EnzymeX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Compound 1-(4-Methoxybenzoyl) piperidine-4-carboxylic acid Compound->EnzymeX Inhibits

References

Selectivity Profiling of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth comparative analysis of the selectivity profile of a novel class of inhibitors based on the "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" scaffold. For the purpose of this illustrative guide, we will refer to our lead compound from this series as CMPD-X .

We will explore the methodologies for robust selectivity profiling, compare CMPD-X to established inhibitors, and provide the rationale behind the experimental choices, empowering you to design and interpret your own selectivity studies with confidence.

The Target Landscape: Navigating the Human Kinome

The human kinome, comprising over 500 protein kinases, presents a significant challenge for achieving inhibitor selectivity. Many kinases share a high degree of structural homology in their ATP-binding pockets, the primary target for a vast number of inhibitors. In this guide, we will consider a hypothetical scenario where CMPD-X has been identified as a potent inhibitor of Tousled-like Kinase 2 (TLK2) , a serine/threonine kinase implicated in chromatin assembly, DNA repair, and cell cycle control. Dysregulation of TLK2 has been linked to various cancers, making it an attractive therapeutic target.[1]

To establish the therapeutic potential of CMPD-X, it is crucial to assess its activity against other closely related kinases and a broader panel of off-targets. For this guide, we will compare the performance of CMPD-X against two well-characterized, albeit structurally distinct, kinase inhibitors with known activities that include TLK2: the promiscuous inhibitor Dasatinib and the more selective oxindole-based inhibitor SU9516 .[1][2]

Comparative Selectivity Profile of CMPD-X

A tiered approach is often the most efficient strategy for selectivity profiling.[2] We began by screening CMPD-X at a single high concentration against a broad panel of kinases and then determined the IC50 values for the most significant hits.

Table 1: Comparative Inhibitory Activity (IC50, nM) of CMPD-X and Reference Compounds
Kinase TargetCMPD-X (IC50, nM)SU9516 (IC50, nM)Dasatinib (IC50, nM)
TLK2 (Primary Target) 18 2600 <1
TLK1840>10,0001.5
FLT3>10,000501
TRKC>10,000755
ABL1>10,000>10,0000.5
SRC>10,000>10,0000.8
c-KIT>10,0002502

Data presented for CMPD-X is hypothetical for illustrative purposes. Data for SU9516 and Dasatinib are representative values from public sources and literature.[1]

Expert Interpretation: The data in Table 1 suggests that while Dasatinib is highly potent against TLK2, it is a promiscuous inhibitor with potent activity against numerous other kinases.[2] SU9516, while showing some activity against TLK2, is more potent against other kinases like FLT3 and TRKC.[1] In this hypothetical scenario, CMPD-X demonstrates excellent potency for TLK2 with a significantly cleaner off-target profile compared to both reference compounds, highlighting its potential as a selective TLK2 inhibitor.

Visualizing the Selectivity Workflow

A systematic workflow is essential for reproducible and comprehensive selectivity profiling.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular & Functional Assays a Compound Library (including CMPD-X) b Broad Kinase Panel Screen (e.g., 400+ kinases at 1 µM) a->b c Identify Primary Hits (% Inhibition > 70%) b->c Data Analysis d Determine IC50 Values (10-point dose-response curve) c->d e Cellular Target Engagement (e.g., NanoBRET™) d->e Confirm On-Target Activity f Phosphorylation Assay (Downstream Substrate) e->f g Lead Optimization f->g Functional Confirmation

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Methodologies for Robust Selectivity Assessment

The trustworthiness of a selectivity profile is underpinned by the quality and appropriateness of the assays employed. Here, we detail the protocols for key experiments.

Biochemical IC50 Determination: The Foundation of Potency Measurement

Causality Behind Experimental Choices: A biochemical assay using purified enzymes provides the most direct measure of a compound's ability to inhibit the target kinase's catalytic activity.[2] We chose a radiometric assay for its high sensitivity and low interference. The ATP concentration is kept at or near the Km value for ATP to ensure that the measured IC50 is a reasonable approximation of the inhibitor's binding affinity (Ki) for ATP-competitive inhibitors.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute purified, active TLK2 enzyme in kinase buffer to a working concentration of 2 ng/µL.

    • Prepare a substrate solution containing a specific peptide substrate for TLK2 and cold ATP at its Km concentration.

    • Prepare a solution of [γ-33P]ATP.

    • Serially dilute CMPD-X and reference compounds in DMSO, followed by a further dilution in kinase buffer to create a 10-point concentration gradient.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted compound solution to each well.

    • Add 10 µL of the TLK2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/[γ-33P]ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Confirming Intracellular Activity

Causality Behind Experimental Choices: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or intracellular metabolism.[3] A cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, directly measures the binding of a compound to its target within intact cells, providing crucial evidence of cellular activity.[3]

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding TLK2 fused to a NanoLuc® luciferase.

    • Culture the transfected cells until they reach the desired confluency.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well plate.

    • Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to TLK2, to each well at a pre-determined optimal concentration.

    • Add the test compounds (CMPD-X and comparators) at various concentrations.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection and Data Analysis:

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) signals.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competitive displacement of the tracer by the compound results in a decrease in the BRET ratio.

    • Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Visualizing the Underlying Signaling Pathway

Understanding the biological context of the target is crucial for interpreting selectivity data.

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Effects a DNA Damage (e.g., IR, UV) tlk2 TLK2 (Inactive) a->tlk2 b Cell Cycle Progression (S-Phase) b->tlk2 tlk2_active TLK2 (Active) tlk2->tlk2_active Phosphorylation asf1 ASF1 tlk2_active->asf1 Phosphorylates histones Histones H3-H4 asf1->histones Chaperones chromatin Chromatin Assembly & DNA Repair histones->chromatin cmpd_x CMPD-X cmpd_x->tlk2_active Inhibition

Caption: Simplified TLK2 signaling pathway and the point of inhibition by CMPD-X.

Conclusion and Future Directions

The comprehensive selectivity profiling of "this compound" based inhibitors, exemplified by our hypothetical lead compound CMPD-X, demonstrates a promising path towards developing a novel therapeutic agent. The superior selectivity of CMPD-X for TLK2 over other kinases, as determined by both biochemical and cellular assays, marks it as a high-quality chemical probe for further elucidating the biology of TLK2 and as a strong candidate for preclinical development.

The methodologies and workflows detailed in this guide provide a robust framework for assessing inhibitor selectivity. By understanding the "why" behind each experimental choice and employing self-validating protocols, researchers can generate high-confidence data to drive their drug discovery programs forward. Future studies should focus on in vivo efficacy and safety profiling of CMPD-X to further validate its therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Core Safety Principles

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is imperative. This assessment is based on the functional groups present in the molecule: a piperidine ring, a carboxylic acid, and a methoxybenzoyl group.

  • Piperidine Derivatives: The piperidine moiety suggests potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[1]

  • Carboxylic Acids: The carboxylic acid group can impart corrosive properties. While simple, small-chain carboxylic acids may sometimes be neutralized and disposed of via sanitary sewers, this is not recommended for more complex molecules like the topic compound without explicit approval from environmental health and safety (EHS) personnel.[2][3]

  • Aromatic Compounds: The methoxybenzoyl group indicates an aromatic system, which can have its own toxicological profile and may persist in the environment.

Core Safety Principles:

  • Avoid All Personal Contact: This includes inhalation of any dust or aerosols.[2]

  • Work in a Well-Ventilated Area: Preferably, all handling of this compound and its waste should be conducted within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.[2]
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[2]
Respiratory Protection A NIOSH/MSHA approved respirator may be required for large quantities or in case of inadequate ventilation.Prevents inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and national regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][3][4]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinseate from cleaning contaminated glassware, in a designated hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible mixtures can lead to dangerous reactions.[5][6] Specifically, avoid mixing with strong oxidizing agents, bases, or reactive metals.[6]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7] Plastic containers are often preferred for their durability.[8]

  • The container must be clearly labeled as "HAZARDOUS WASTE" from the moment the first drop of waste is added.[7][9]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).[6]

    • An accurate estimation of the concentration and total volume.

    • The date accumulation started.

    • The name of the principal investigator or responsible person.[9]

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6][8]

  • Do not store hazardous waste containers in hallways or other public areas. [5][6]

  • Ensure the storage area is secure and away from sources of ignition or incompatible materials.

  • Place the waste container in secondary containment (such as a spill tray) to mitigate the effects of a potential leak.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste as detailed on the container label.

  • Follow all instructions provided by the EHS personnel for the safe transportation and handover of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated is_pure Is the waste pure compound or a simple aqueous solution? start->is_pure is_mixed Is the waste mixed with other hazardous chemicals? is_pure->is_mixed No collect_separate Collect in a dedicated, labeled hazardous waste container. is_pure->collect_separate Yes is_mixed->collect_separate No (Contaminated Labware) consult_ehs Consult EHS for guidance on compatible waste streams. is_mixed->consult_ehs Yes store_saa Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_separate->store_saa consult_ehs->collect_separate schedule_pickup Contact EHS for waste pickup. store_saa->schedule_pickup

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.[1][10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

    • Contact your institution's emergency response team and EHS department from a safe location.[4]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Regulatory Framework

The management of hazardous waste in laboratories is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[11][12] Academic and research laboratories often operate under specific regulations, such as the satellite accumulation area rules, which allow for the collection of waste at or near the point of generation.[13] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.